21-Desoxycortisol-d4
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C21H30O4 |
|---|---|
分子量 |
350.5 g/mol |
IUPAC 名称 |
(9S,10R,11S,13S,17R)-17-acetyl-9,11,12,12-tetradeuterio-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h10,15-18,24-25H,4-9,11H2,1-3H3/t15?,16?,17-,18+,19-,20-,21-/m0/s1/i11D2,17D,18D |
InChI 键 |
LCZBQMKVFQNSJR-DPSXKUOISA-N |
手性 SMILES |
[2H][C@]12C(CCC3=CC(=O)CC[C@@]31C)C4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)C)O |
规范 SMILES |
CC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |
产品来源 |
United States |
Foundational & Exploratory
Technical Guide: Certificate of Analysis for 21-Deoxycortisol-d4
This technical guide provides a comprehensive overview of the analytical data and methodologies associated with a representative Certificate of Analysis for 21-Deoxycortisol-d4. This document is intended for researchers, scientists, and drug development professionals who utilize deuterated steroids as internal standards in quantitative bioanalytical assays.
Product Information
| Parameter | Specification |
| Product Name | 21-Deoxycortisol-d4 (Cortisol-9,11,12,12-d4) |
| Chemical Formula | C₂₁H₂₆D₄O₄ |
| Molecular Weight | 367.19 g/mol |
| CAS Number | Not explicitly available in search results; would be specific to the manufacturer. |
| Intended Use | For laboratory research use only as an internal standard in mass spectrometry-based assays. |
| Storage | Store at -20°C.[1] |
Analytical Data
The following tables summarize the typical quality control and performance data for 21-Deoxycortisol-d4 when used as an internal standard for the quantification of 21-Deoxycortisol and other related steroids.
Table 1: Mass Spectrometry Parameters
This table outlines the mass-to-charge ratios used for the detection and quantification of 21-Deoxycortisol and its deuterated internal standard, Cortisol-d4, in a tandem mass spectrometry (MS/MS) analysis.[2][3]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 21-Deoxycortisol (21-DOC) | 347.17 | 311.12 |
| Cortisol-d4 (Internal Standard) | 367.19 | 121.24 |
Table 2: Method Validation Parameters for 21-Deoxycortisol Quantification using a d4-labeled Internal Standard
This table presents the performance characteristics of an ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of 21-Deoxycortisol in human plasma, utilizing a deuterated internal standard.[2][4]
| Parameter | Result |
| Linearity Range (21-DOC) | 0.25–50 ng/mL |
| Mean Extraction Recovery | 83%–96% |
| Intra-day Precision (CV%) | 2.4%–11.3% |
| Inter-day Precision (CV%) | ≤ 10.5% |
| Accuracy (Bias %) | -9.7% to 6.6% |
Experimental Protocols
The following sections detail the methodologies for the analysis of 21-Deoxycortisol using a deuterated internal standard.
Sample Preparation: Plasma Extraction
This protocol describes the extraction of steroids from human plasma samples.
-
To 150 µL of plasma, add 150 µL of an internal standard mix containing Cortisol-d4.
-
The samples are allowed to adsorb for 5 minutes.
-
Perform a liquid-liquid extraction with a mixture of dichloromethane and tert-butylmethyl ether (1:2, v/v).
-
The organic layer is separated and evaporated to dryness.
-
The dried extract is reconstituted in 150 µL of a methanol/water (50/50, v/v) solution.
UHPLC-MS/MS Analysis
This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of 21-Deoxycortisol and the Cortisol-d4 internal standard.
-
Instrumentation : Ultra-high performance liquid chromatography system coupled to a tandem mass spectrometer (UHPLC-MS/MS).
-
Chromatographic Column : Atlantis dC18 (3 µm).
-
Mobile Phase : A mixture of 20.0 mM ammonium acetate and acetonitrile (50:50, v/v).
-
Flow Rate : Isocratic flow at 0.3 mL/minute.
-
Ionization Mode : Positive ion electrospray ionization (ESI+).
-
Detection : Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for each analyte as detailed in Table 1.
Visualizations
Diagram 1: Experimental Workflow for 21-Deoxycortisol Quantification
Caption: Workflow for the quantification of 21-Deoxycortisol in plasma.
Diagram 2: Simplified Steroidogenesis Pathway Showing the Role of 21-Hydroxylase
21-Deoxycortisol is a key biomarker for congenital adrenal hyperplasia (CAH), a condition often caused by a deficiency in the 21-hydroxylase enzyme. The following diagram illustrates the position of 21-Deoxycortisol in the steroid synthesis pathway.
Caption: Simplified steroidogenesis pathway in 21-hydroxylase deficiency.
References
- 1. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including 21-Deoxycortisol and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Stability of 21-Desoxycortisol-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and stability of 21-Desoxycortisol-d4, a crucial internal standard for mass spectrometry-based analysis. The information compiled herein is intended to support researchers and professionals in drug development and clinical diagnostics.
Introduction
21-Desoxycortisol (also known as 11β,17α-dihydroxyprogesterone) is a steroid metabolite that serves as a key biomarker for diagnosing congenital adrenal hyperplasia (CAH), an inherited disorder affecting cortisol biosynthesis.[1][2] Its deuterated isotopologue, this compound, is widely used as an internal standard in quantitative analyses by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure accuracy and precision. This guide outlines a plausible synthetic pathway, purification methods, and stability considerations for this compound.
Synthesis of this compound
A plausible synthetic route involves a two-step process:
-
Deuteration of a suitable precursor: 17α-hydroxyprogesterone can be deuterated at specific positions.
-
Hydroxylation: Introduction of a hydroxyl group at the 11β-position.
Proposed Synthesis Pathway
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis of this compound.
Protocol 1: Deuteration of 17α-Hydroxyprogesterone
This protocol is based on general methods for base-catalyzed deuterium exchange at enolizable positions.
-
Materials:
-
17α-Hydroxyprogesterone
-
Deuterated methanol (MeOD)
-
Sodium deuteroxide (NaOD) in D₂O
-
D₂O
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 17α-hydroxyprogesterone in deuterated methanol (MeOD).
-
Add a solution of sodium deuteroxide (NaOD) in D₂O to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by LC-MS to determine the extent of deuterium incorporation.
-
Upon completion, neutralize the reaction mixture with a deuterated acid (e.g., DCl in D₂O).
-
Extract the product with ethyl acetate.
-
Wash the organic layer with D₂O.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude deuterated 17α-hydroxyprogesterone.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: 11β-Hydroxylation of Deuterated 17α-Hydroxyprogesterone
This step can be achieved either through chemical means, which can be challenging regarding stereoselectivity, or more efficiently through enzymatic conversion.
-
Materials:
-
Deuterated 17α-hydroxyprogesterone
-
Recombinant human 11β-hydroxylase (CYP11B1) expressed in a suitable host system (e.g., E. coli)
-
NADPH
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.4)
-
-
Procedure:
-
Incubate the deuterated 17α-hydroxyprogesterone with the recombinant 11β-hydroxylase in the buffer solution.
-
Add NADPH as a cofactor to initiate the enzymatic reaction.
-
Maintain the reaction at 37°C and monitor its progress by analyzing aliquots with LC-MS.
-
Once the reaction is complete, stop the reaction by adding a quenching solvent like acetonitrile or by heat inactivation.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extract and concentrate it to yield crude this compound.
-
Purification
Purification of the final product is critical to ensure high isotopic and chemical purity.
-
Technique: High-Performance Liquid Chromatography (HPLC) is a preferred method for purifying isotope-labeled steroids due to its high resolution and specificity.
-
Stationary Phase: A C18 reversed-phase column is commonly used for steroid separations.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically employed.
-
Detection: UV detection at a suitable wavelength (e.g., 240 nm) or mass spectrometry can be used to monitor the elution of the product.
Stability of this compound
The stability of deuterated standards is paramount for their reliable use in quantitative assays. While specific stability data for pure this compound is limited, inferences can be drawn from studies on its non-deuterated counterpart and general guidelines for deuterated compounds.
A study on the stability of 21-deoxycortisol in dried blood spots showed that it remained stable for up to one year at room temperature. For deuterated compounds in general, storage at low temperatures is recommended to minimize potential degradation and back-exchange of deuterium atoms.
Recommended Storage Conditions
| Form | Temperature | Atmosphere | Container |
| Solid | -20°C or -80°C | Inert (e.g., Argon) | Tightly sealed, light-resistant vial |
| Solution | -80°C | Inert (e.g., Argon) | Tightly sealed, light-resistant vial |
Stability Testing Protocol
A comprehensive stability testing program should be established to determine the shelf-life of this compound under various conditions.
Caption: Experimental workflow for stability testing of this compound.
Protocol 3: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.
-
Acidic Conditions: Treat a solution of this compound with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature.
-
Basic Conditions: Treat a solution with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Conditions: Treat a solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Stress: Expose the solid compound or a solution to high temperatures.
-
Photostability: Expose a solution to UV and visible light.
Samples from each condition should be analyzed by LC-MS/MS to identify and characterize any degradation products.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₆D₄O₄ |
| Molecular Weight | 350.49 g/mol |
| Appearance | White to off-white solid |
| Isotopic Purity | Typically ≥98 atom % D |
| Chemical Purity | Typically ≥95% |
Table 2: Summary of Stability Data for 21-deoxycortisol (Non-deuterated)
| Storage Condition | Duration | Stability | Reference |
| Room Temperature (in dried blood spot) | 1 year | Stable | [4] |
| 4°C (in dried blood spot) | 1 year | Stable | |
| -20°C (in dried blood spot) | 1 year | Stable | |
| -70°C (in dried blood spot) | 1 year | Stable |
Conclusion
This technical guide provides a framework for the synthesis and stability assessment of this compound. The proposed semi-synthetic route, leveraging enzymatic conversion, offers a promising approach to obtaining this valuable internal standard with high purity. Rigorous stability testing under various conditions is crucial to establish its shelf-life and ensure its reliability in quantitative analytical methods. The protocols and data presented here serve as a valuable resource for researchers and professionals working with this important deuterated steroid.
References
- 1. 21-Deoxycortisol - Wikipedia [en.wikipedia.org]
- 2. 17α-Hydroxyprogesterone - Wikipedia [en.wikipedia.org]
- 3. The application of a new highly-sensitive radioimmunoassay for plasma 21-deoxycortisol to the detection of steroid-21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of deuterium-labeled 17-hydroxyprogesterone suitable as an internal standard for isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Metabolic Pathway of 21-Deoxycortisol-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-Deoxycortisol (21-DF) is a steroid hormone that serves as a crucial biomarker for diagnosing and managing congenital adrenal hyperplasia (CAH), particularly 21-hydroxylase deficiency.[1][2] In this condition, the impaired activity of the 21-hydroxylase enzyme leads to the accumulation of 17-hydroxyprogesterone (17-OHP), which is then shunted towards an alternative metabolic pathway, resulting in elevated levels of 21-deoxycortisol. The use of deuterated analogs, such as 21-deoxycortisol-d4, is instrumental in metabolic studies to trace the fate of exogenous compounds and to distinguish them from their endogenous counterparts. This technical guide provides a comprehensive overview of the metabolic pathway of 21-deoxycortisol-d4, including its formation, catabolism, and the experimental protocols used for its analysis.
Anabolic Pathway of 21-Deoxycortisol
The primary anabolic pathway for 21-deoxycortisol involves the 11β-hydroxylation of 17α-hydroxyprogesterone (17-OHP) by the enzyme 11β-hydroxylase (CYP11B1).[3][4] While this is a minor pathway in healthy individuals, it becomes significant in patients with 21-hydroxylase deficiency due to the substrate buildup of 17-OHP.
dot
Caption: Anabolic pathway of 21-Deoxycortisol-d4.
Catabolic Pathway of 21-Deoxycortisol-d4
The catabolism of exogenously administered 21-deoxycortisol-d4 follows a series of enzymatic conversions, primarily occurring in the liver. The key steps include the formation of 21-deoxycortisone-d4 and subsequent reduction and hydroxylation reactions.
-
Oxidation to 21-Deoxycortisone-d4: The first step in the catabolism is the conversion of 21-deoxycortisol-d4 to 21-deoxycortisone-d4. This reaction is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD).
-
Reduction and Hydroxylation: Following its formation, 21-deoxycortisone-d4 undergoes further metabolism, primarily through 3α,5β-reduction. This leads to the formation of various metabolites, with a prominent subsequent hydroxylation at the C6 position. The major urinary metabolite is pregnanetriolone, which is the 11-keto form of pregnanetriol.[4]
dot
Caption: Catabolic pathways of 21-Deoxycortisol-d4.
Quantitative Data on 21-Deoxycortisol Metabolism
Table 1: Plasma Concentrations of 21-Deoxycortisol
| Population | Basal Concentration (nmol/L) | Post-ACTH Stimulation (nmol/L) |
| Normal Subjects | 0.03 - 0.63 | 0.865 - 1.50 |
| Heterozygotes for 21-Hydroxylase Deficiency | - | 2.02 - 9.52 |
| Classical CAH Patients | > 144 | - |
| Late-onset CAH Patients | - | > 11.54 |
Source:
Table 2: Urinary Excretion of Pregnanetriolone
| Population | Excretion Rate (µ g/24hr ) |
| Normal Subjects | 18 - 59 |
| Cushing's Syndrome | 35 - 290 |
| Congenital Adrenal Hyperplasia | 250 - 7000 |
Source:
Experimental Protocols
The study of 21-deoxycortisol-d4 metabolism relies on robust experimental protocols for both in vitro and in vivo studies, coupled with sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In Vitro Metabolism using Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability and identifying metabolites of 21-deoxycortisol-d4 in a controlled in vitro environment.
Objective: To determine the rate of metabolism of 21-deoxycortisol-d4 and identify its primary metabolites when incubated with human liver microsomes.
Materials:
-
21-Deoxycortisol-d4
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (e.g., a structurally similar deuterated steroid not expected to be formed)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and human liver microsomes.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Add 21-deoxycortisol-d4 to the pre-incubated mixture to initiate the metabolic reaction. The final concentration of the substrate should be optimized based on preliminary experiments.
-
Incubation: Incubate the reaction mixture at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the terminated reaction mixtures to precipitate proteins. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution and Analysis: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) and analyze by LC-MS/MS.
dot
Caption: Experimental workflow for in vitro metabolism.
In Vivo Administration and Sample Analysis
This protocol outlines the general steps for an in vivo study to investigate the metabolism of 21-deoxycortisol-d4 in a research setting. Ethical approval and adherence to regulatory guidelines are mandatory for any human or animal studies.
Objective: To identify and quantify the metabolites of 21-deoxycortisol-d4 in urine and/or plasma following its administration.
Procedure:
-
Subject Recruitment and Baseline Sampling: Recruit subjects according to the study protocol. Collect baseline urine and blood samples before administration of the deuterated compound.
-
Administration of 21-Deoxycortisol-d4: Administer a known dose of 21-deoxycortisol-d4 to the subjects, either orally or intravenously.
-
Timed Sample Collection: Collect urine and/or blood samples at predetermined time points post-administration (e.g., 0-4h, 4-8h, 8-12h, 12-24h for urine; multiple time points for blood).
-
Sample Storage: Process and store samples appropriately (e.g., centrifuge blood to obtain plasma, store all samples at -80°C until analysis).
-
Sample Preparation for LC-MS/MS Analysis:
-
Plasma: Perform protein precipitation or solid-phase extraction (SPE) to remove proteins and interfering substances.
-
Urine: Perform enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to cleave conjugated metabolites, followed by SPE for cleanup and concentration.
-
-
LC-MS/MS Analysis: Analyze the processed samples using a validated LC-MS/MS method to identify and quantify 21-deoxycortisol-d4 and its deuterated metabolites.
dot
Caption: Experimental workflow for in vivo metabolism.
Conclusion
This technical guide has provided a detailed overview of the metabolic pathway of 21-deoxycortisol-d4, a critical tool in steroid metabolism research. Understanding both the anabolic and catabolic routes, supported by robust experimental protocols and sensitive analytical methods, is essential for researchers and drug development professionals. The use of deuterated standards like 21-deoxycortisol-d4 allows for precise tracing of metabolic fates, contributing to a deeper understanding of steroid biochemistry and the pathophysiology of related disorders. Further research is warranted to establish detailed quantitative metabolic profiles of exogenously administered 21-deoxycortisol-d4 to enhance its utility in clinical and research applications.
References
function of 21-Desoxycortisol-d4 in steroid analysis
An In-Depth Technical Guide on the Function of 21-Deoxycortisol-d4 in Steroid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of steroid analysis, particularly in clinical and research settings, the accuracy and reliability of quantitative methods are paramount. Endogenous steroids and their metabolites are crucial biomarkers for a range of physiological and pathological conditions, most notably congenital adrenal hyperplasia (CAH). The precise measurement of these compounds often relies on stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that necessitates the use of appropriate internal standards. This guide focuses on the pivotal role of 21-Deoxycortisol-d4, a deuterated analog of 21-Deoxycortisol, in modern steroid analysis.
21-Deoxycortisol itself is a key intermediate steroid in the glucocorticoid pathway.[1] In individuals with 21-hydroxylase deficiency, the most common form of CAH, the enzymatic block leads to the accumulation of precursor steroids, including 17-hydroxyprogesterone (17-OHP) and its subsequent conversion to 21-Deoxycortisol.[2][3] Consequently, 21-Deoxycortisol has emerged as a highly specific and sensitive biomarker for diagnosing and monitoring this disorder.[4][5] The use of immunoassay techniques for 21-Deoxycortisol measurement can be prone to false-positive results due to cross-reactivity with other steroids. Therefore, the gold standard for its quantification is LC-MS/MS, where a stable isotope-labeled internal standard like 21-Deoxycortisol-d4 is indispensable.
This technical guide provides a comprehensive overview of the function of 21-Deoxycortisol-d4 in steroid analysis, detailing its application as an internal standard, relevant experimental protocols, and the underlying principles of its use in quantitative mass spectrometry.
The Role of 21-Deoxycortisol-d4 as an Internal Standard
Deuterium-labeled compounds are widely used in mass spectrometry as internal standards to improve the accuracy and precision of quantification. 21-Deoxycortisol-d4 serves as an ideal internal standard for the measurement of endogenous 21-Deoxycortisol for several key reasons:
-
Similar Physicochemical Properties: 21-Deoxycortisol-d4 shares nearly identical chemical and physical characteristics with its non-deuterated counterpart. This ensures that it behaves similarly during sample preparation steps such as extraction, derivatization, and chromatographic separation. Any loss of analyte during these procedures will be mirrored by a proportional loss of the internal standard, allowing for accurate correction.
-
Co-elution in Chromatography: Due to their similar structures, 21-Deoxycortisol and 21-Deoxycortisol-d4 co-elute during liquid chromatography. This is crucial for minimizing the effects of matrix-induced ion suppression or enhancement in the mass spectrometer's ion source, as both the analyte and the internal standard experience the same matrix effects at the same time.
-
Distinct Mass-to-Charge Ratio (m/z): The primary advantage of using a deuterated internal standard is its different mass. The four deuterium atoms in 21-Deoxycortisol-d4 give it a mass that is four Daltons higher than endogenous 21-Deoxycortisol. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling simultaneous detection and quantification.
Experimental Protocols
The following sections outline a typical workflow for the analysis of 21-Deoxycortisol in biological samples using 21-Deoxycortisol-d4 as an internal standard.
Sample Preparation
The goal of sample preparation is to extract the steroids from the biological matrix (e.g., plasma, serum) and remove interfering substances.
1. Internal Standard Spiking: A known amount of 21-Deoxycortisol-d4 solution is added to the biological sample at the beginning of the preparation process. This is a critical step to ensure that any subsequent analyte loss is accounted for.
2. Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed methods.
-
LLE: A mixture of dichloromethane and tert-butylmethyl ether (1:2, v/v) has been shown to be an effective solvent for extracting 21-Deoxycortisol and other corticosteroids from plasma.
-
SPE: Isolute SLE+ cartridges can also be used for sample cleanup and extraction.
3. Evaporation and Reconstitution: The organic extract is typically evaporated to dryness under a stream of nitrogen and then reconstituted in a solvent compatible with the LC-MS/MS mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
1. Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase column, such as an Atlantis dC18, is often used for separation. The mobile phase typically consists of an aqueous component (e.g., 20.0 mM ammonium acetate) and an organic component (e.g., acetonitrile).
2. Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of these steroids. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
Quantitative Data
The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of 21-Deoxycortisol using a deuterated internal standard.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 21-Deoxycortisol | 347.17 | 311.12 | 20 |
| 17-Hydroxyprogesterone | 331.17 | 96.97 | 20 |
| Cortisol | 363.11 | 121.00 | 20 |
| Cortisone | 361.18 | 163.11 | 20 |
| Cortisol-d4 (IS) | 367.19 | 121.24 | 20 |
Data sourced from a study that used Cortisol-d4 as an internal standard for a panel including 21-Deoxycortisol.Note: While this specific study used Cortisol-d4, the principle and MRM transitions for 21-Deoxycortisol are representative. A dedicated 21-Deoxycortisol-d4 or d8 internal standard would have a different precursor ion m/z.
Table 2: Method Validation Parameters
| Parameter | 21-Deoxycortisol | 17-Hydroxyprogesterone | Cortisol | Cortisone |
| Linearity Range (ng/mL) | 0.25–50 | 0.5–100 | 2–400 | 1–200 |
| Mean Extraction Recovery (%) | 83–96 | 83–96 | 83–96 | 83–96 |
| Within-day CV (%) | < 13.6 | < 13.6 | < 13.6 | < 13.6 |
| Between-day CV (%) | < 13.6 | < 13.6 | < 13.6 | < 13.6 |
| Bias (%) | -9.2 to 12 | -9.2 to 12 | -9.2 to 12 | -9.2 to 12 |
Data represents a typical validated UHPLC-MS/MS assay for multiple corticosteroids.
Visualizations
Steroidogenesis Pathway in 21-Hydroxylase Deficiency
Caption: Steroidogenesis pathway highlighting the shunt to 21-Deoxycortisol in 21-hydroxylase deficiency.
Analytical Workflow for Steroid Profiling
Caption: A typical analytical workflow for steroid quantification using LC-MS/MS.
Conclusion
21-Deoxycortisol-d4 is a critical tool in the field of steroid analysis, enabling the accurate and precise quantification of its endogenous counterpart, a key biomarker for congenital adrenal hyperplasia due to 21-hydroxylase deficiency. Its use as an internal standard in LC-MS/MS methods corrects for analytical variability, ensuring reliable results for clinical diagnosis, monitoring, and research. The methodologies outlined in this guide provide a framework for the implementation of robust and sensitive steroid profiling assays. As the demand for comprehensive steroid analysis grows, the role of high-quality, isotopically labeled internal standards like 21-Deoxycortisol-d4 will continue to be of utmost importance.
References
- 1. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Interpretation of Steroid Biomarkers in 21-Hydroxylase Deficiency and Their Use in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [21-deoxycortisol. A new marker of virilizing adrenal hyperplasia caused by 21-hydroxylase deficiency] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 21-Deoxycortisol is a Key Screening Marker for 21-Hydroxylase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 21-Desoxycortisol-d4 in Advancing Congenital Adrenal Hyperplasia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Congenital Adrenal Hyperplasia (CAH) encompasses a group of autosomal recessive disorders characterized by enzymatic defects in adrenal steroidogenesis. The most common form, accounting for over 90% of cases, is 21-hydroxylase deficiency (21-OHD), which leads to impaired cortisol and aldosterone synthesis and an overproduction of androgens.[1][2] Historically, 17-hydroxyprogesterone (17OHP) has been the primary biomarker for diagnosing and monitoring CAH. However, its utility is hampered by a lack of specificity, particularly in newborn screening where high false-positive rates are common.[3][4] This has led to the emergence of 21-deoxycortisol (21-DOF) as a more specific and reliable biomarker for 21-OHD. The use of stable isotope-labeled internal standards, such as 21-Desoxycortisol-d4, is crucial for the accurate quantification of 21-DOF by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold-standard analytical technique. This technical guide provides an in-depth overview of the role of this compound in CAH research, detailing experimental protocols, presenting quantitative data, and illustrating key pathways and workflows.
Introduction to Congenital Adrenal Hyperplasia and the Significance of 21-Deoxycortisol
Congenital Adrenal Hyperplasia arises from mutations in genes encoding enzymes essential for adrenal steroid hormone production.[1] The deficiency of the 21-hydroxylase enzyme (CYP21A2) disrupts the conversion of 17OHP to 11-deoxycortisol, a precursor to cortisol. This blockage leads to a cascade of physiological consequences:
-
Decreased Cortisol Production: The inability to synthesize cortisol leads to a loss of negative feedback on the pituitary gland, resulting in excessive secretion of adrenocorticotropic hormone (ACTH).
-
Adrenal Hyperplasia: Chronic overstimulation by ACTH causes the adrenal glands to enlarge.
-
Androgen Excess: The accumulated precursors, primarily 17OHP, are shunted into the androgen synthesis pathway, leading to elevated levels of androgens and subsequent virilization in females.
The traditional biomarker, 17OHP, suffers from specificity issues as it can be elevated in other forms of CAH, and in premature infants and stressed newborns, leading to a high rate of false positives in screening programs.
21-Deoxycortisol as a Superior Biomarker:
21-Deoxycortisol is formed from the 11β-hydroxylation of the excess 17OHP by the enzyme 11β-hydroxylase. Its production is almost exclusively elevated in 21-hydroxylase deficiency, making it a highly specific marker for this condition. Unlike 17OHP, 21-DOF is not significantly produced by the gonads, further enhancing its specificity as an adrenal-derived biomarker. The use of 21-DOF in conjunction with, or as a replacement for, 17OHP can significantly reduce false-positive rates in CAH diagnosis and improve the accuracy of monitoring treatment efficacy.
The Adrenal Steroidogenesis Pathway in 21-Hydroxylase Deficiency
The adrenal cortex synthesizes mineralocorticoids, glucocorticoids, and androgens from a common precursor, cholesterol. In 21-hydroxylase deficiency, the steroidogenic pathway is significantly altered. The following diagram illustrates the classical pathway and the consequences of the 21-hydroxylase enzyme block.
Caption: Adrenal steroidogenesis pathway highlighting the 21-hydroxylase block.
Quantitative Analysis of 21-Deoxycortisol using LC-MS/MS with a Deuterated Internal Standard
The accurate quantification of 21-Deoxycortisol is paramount for its clinical utility. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for matrix effects and variations in sample preparation and instrument response.
Experimental Protocol: Quantification of 21-Deoxycortisol in Serum
This protocol provides a generalized methodology for the analysis of 21-Deoxycortisol in human serum.
3.1.1. Materials and Reagents:
-
21-Deoxycortisol certified reference standard
-
This compound internal standard (IS)
-
LC-MS/MS grade methanol, acetonitrile, water, and formic acid
-
Dichloromethane and tert-butyl methyl ether for extraction
-
Human serum (calibrators, quality controls, and unknown samples)
-
Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) cartridges (optional)
3.1.2. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of serum sample, calibrator, or quality control, add 25 µL of the internal standard working solution (containing this compound).
-
Vortex mix for 10 seconds.
-
Add 1 mL of a mixture of dichloromethane and tert-butyl methyl ether (1:2, v/v).
-
Vortex for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3.1.3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Waters CSH C18, 2.1 mm × 50 mm, 1.7 µm) is commonly used to achieve separation from isobaric interferences.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A gradient elution is employed to separate the analytes of interest. For example, starting at 40% B and increasing to 90% B over several minutes.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Positive mode electrospray ionization (ESI+) or atmospheric pressure chemical ionization (APCI) is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 21-Deoxycortisol and this compound are monitored.
-
Data Presentation: Assay Validation and Clinical Data
The following tables summarize typical quantitative data for a validated LC-MS/MS assay for 21-Deoxycortisol and its concentrations in different patient populations.
Table 1: LC-MS/MS Assay Validation Parameters for 21-Deoxycortisol
| Parameter | Typical Value | Reference |
| Linearity Range | 0.25 - 100 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | |
| Intra-assay Precision (%CV) | < 10% | |
| Inter-assay Precision (%CV) | < 15% | |
| Accuracy (%Bias) | -9.2% to 12% | |
| Mean Extraction Recovery | 83% - 96% |
Table 2: Serum 21-Deoxycortisol Concentrations in Different Patient Groups
| Patient Group | N | Median Basal 21-DOF (nmol/L) | Median Post-ACTH 21-DOF (nmol/L) | Reference |
| Classic CAH | 29 | 67.5 | 94.6 | |
| Non-Classic CAH (NCCAH) | 5 | Not reported | 26.4 | |
| Controls | 11 | <0.7 (Undetectable) | <0.7 (Undetectable) |
Experimental and Diagnostic Workflows
The following diagrams illustrate the typical experimental workflow for steroid analysis in CAH research and the diagnostic workflow for CAH.
Caption: A typical experimental workflow for CAH steroid analysis.
Caption: A streamlined diagnostic workflow for CAH.
Conclusion
The transition from 17-hydroxyprogesterone to 21-deoxycortisol as the primary biomarker for 21-hydroxylase deficiency represents a significant advancement in the diagnosis and management of congenital adrenal hyperplasia. The high specificity of 21-deoxycortisol minimizes the emotional and financial burden of false-positive results from newborn screening. The accurate and precise quantification of this biomarker is critically dependent on robust analytical methodologies, primarily LC-MS/MS, where the use of a stable isotope-labeled internal standard like this compound is indispensable. This technical guide has provided a comprehensive overview of the rationale, experimental procedures, and clinical data supporting the pivotal role of this compound in CAH research and diagnostics. Continued research and the broader adoption of 21-deoxycortisol testing will further refine the care of individuals with this complex genetic disorder.
References
- 1. Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis with Appropriate Isomeric Steroid Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
physicochemical properties of deuterated steroids
. ## An In-Depth Technical Guide to the Physicochemical Properties of Deuterated Steroids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium, has emerged as a valuable tool in drug development. This guide delves into the core , providing a comprehensive resource for researchers, scientists, and professionals in drug development. Deuteration can significantly alter a molecule's metabolic fate, a phenomenon primarily driven by the kinetic isotope effect (KIE), without drastically changing its fundamental shape or biological targets. Understanding these subtle yet impactful modifications is crucial for designing safer and more effective steroid-based therapeutics.
Core Physicochemical Properties: A Comparative Analysis
The substitution of hydrogen with deuterium, while seemingly minor, imparts measurable changes to the physicochemical characteristics of steroid molecules. These alterations stem from the greater mass of deuterium, which results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.
Quantitative Data Summary
The following tables summarize the known quantitative differences in physicochemical properties between select deuterated steroids and their non-deuterated counterparts. It is important to note that comprehensive comparative data for a wide range of deuterated steroids is still an area of active research.
| Property | Flurbiprofen | Flurbiprofen-d8 | Change | Reference |
| Melting Point (°C) | 114.5 | 111.5 | -3.0 | [1] |
| Heat of Fusion (J/g) | 105.7 | 98.6 | -7.1 | [1] |
| Aqueous Solubility (µg/mL) | 7.7 | 15.6 | +102.6% | [1] |
| Property | Cortisol | Cortisol-d4 | Change | Reference |
| Melting Point (°C) | 217-220 | 211-214 | -3 to -6 | [2] |
| Property | Testosterone | Testosterone-d3 | Change | Reference |
| logP | 3.32 | 3.3 | -0.02 | [3] |
The Kinetic Isotope Effect (KIE) in Steroid Metabolism
The most significant consequence of deuteration in a pharmacological context is the kinetic isotope effect. The stronger C-D bond is more difficult for metabolic enzymes, particularly cytochrome P450 (CYP) enzymes, to cleave. This can lead to a slower rate of metabolism, potentially resulting in a longer drug half-life, increased systemic exposure, and a more favorable side-effect profile.
Quantitative Impact on Metabolism
| Steroid/Drug | Deuterated Analog | Enzyme | KIE (kH/kD) | Effect | Reference |
| Testosterone | 6β-²H-Testosterone | CYP3A4 | ~2-3 | Slower 6β-hydroxylation | |
| Enzalutamide | d3-Enzalutamide | Rat Liver Microsomes | ~2 | 49.7% lower intrinsic clearance | |
| Enzalutamide | d3-Enzalutamide | Human Liver Microsomes | ~2 | 72.9% lower intrinsic clearance |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of deuterated steroids. Below are protocols for key experiments.
Determination of Melting Point
Method: Capillary Melting Point Method
Protocol:
-
Sample Preparation: A small amount of the dry, powdered steroid is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has turned into a clear liquid (completion) are recorded as the melting range.
Determination of Aqueous Solubility
Method: Shake-Flask Method
Protocol:
-
Equilibration: An excess amount of the steroid is added to a known volume of purified water in a sealed container.
-
Agitation: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the steroid in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of Lipophilicity (logP/logD)
Method: HPLC-based determination of the partition coefficient (logP) or distribution coefficient (logD).
Protocol:
-
System Preparation: A reversed-phase HPLC system with a C18 column is used. The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water. For logD determination, the aqueous phase is buffered to a specific pH (e.g., 7.4).
-
Calibration: A series of standard compounds with known logP values are injected to create a calibration curve by plotting their retention factors (k) against their known logP values.
-
Sample Analysis: The deuterated steroid and its non-deuterated counterpart are injected into the HPLC system under the same conditions.
-
Calculation: The retention times are used to calculate the retention factor (k) for each compound. The logP or logD value is then determined from the calibration curve.
In Vitro Metabolic Stability Assay
Method: Liver Microsomal Stability Assay
Protocol:
-
Incubation Mixture: The deuterated steroid is incubated with liver microsomes (human, rat, etc.) in a buffered solution (e.g., potassium phosphate buffer, pH 7.4) containing a cofactor regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the cofactor and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.
Determination of Receptor Binding Affinity
Method: Competitive Radioligand Binding Assay
Protocol:
-
Preparation: A source of the target receptor (e.g., cell lysates or purified receptor) is prepared.
-
Competition Reaction: A constant concentration of a radiolabeled ligand known to bind to the receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (the deuterated or non-deuterated steroid).
-
Equilibration and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand (e.g., by filtration).
-
Quantification: The amount of radioactivity in the receptor-bound fraction is measured.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki (inhibition constant), which reflects the affinity of the competitor for the receptor, can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Glucocorticoid receptor signaling pathway.
References
- 1. Progesterone CAS#: 57-83-0 [m.chemicalbook.com]
- 2. ヒドロコルチゾン-9,11,12,12-d4 ≥98 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Dual effect of dexamethasone on CYP3A4 gene expression in human hepatocytes. Sequential role of glucocorticoid receptor and pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Definitive Guide to 21-Desoxycortisol-d4 as a Biomarker for 21-Hydroxylase Deficiency
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of 21-desoxycortisol and its deuterated analog, 21-desoxycortisol-d4, in the diagnosis and management of Congenital Adrenal Hyperplasia (CAH) due to 21-hydroxylase deficiency. This document provides a comprehensive overview of the underlying biochemistry, analytical methodologies, and clinical applications, presenting a valuable resource for professionals in endocrine research and drug development.
Introduction: The Significance of 21-Desoxycortisol in 21-Hydroxylase Deficiency
Congenital Adrenal Hyperplasia (CAH) encompasses a group of autosomal recessive disorders characterized by impaired cortisol biosynthesis. The most common form, accounting for over 95% of cases, is 21-hydroxylase deficiency, caused by mutations in the CYP21A2 gene. This enzymatic defect disrupts the conversion of 17-hydroxyprogesterone (17OHP) to 11-deoxycortisol and progesterone to deoxycorticosterone, leading to decreased cortisol and aldosterone production. The reduction in cortisol disrupts the negative feedback loop to the pituitary, resulting in increased adrenocorticotropic hormone (ACTH) secretion and subsequent adrenal hyperplasia. This, in turn, leads to the overproduction of adrenal androgens and steroid precursors, including 17OHP.[1][2]
While 17OHP has historically been the primary biomarker for CAH diagnosis and newborn screening, it suffers from a lack of specificity. Elevated 17OHP levels can be observed in premature infants, stressed newborns, and in other forms of CAH, leading to a high false-positive rate in screening programs.[3][4]
21-desoxycortisol (21-DOF), also known as 11β,17α-dihydroxyprogesterone, has emerged as a more specific and reliable biomarker for 21-hydroxylase deficiency.[5] In individuals with this condition, the accumulation of 17OHP leads to its alternative metabolism by the enzyme 11β-hydroxylase (CYP11B1), resulting in the formation of 21-DOF. Crucially, 21-DOF is not significantly elevated in other conditions that cause high 17OHP levels, making it a highly specific marker for 21-hydroxylase deficiency. Its use, particularly in second-tier newborn screening and in the differential diagnosis of hyperandrogenic disorders, significantly improves diagnostic accuracy.
Signaling Pathway in 21-Hydroxylase Deficiency
The deficiency of the 21-hydroxylase enzyme fundamentally alters the steroidogenesis pathway within the adrenal cortex. The following diagram illustrates the normal pathway and the diversions that occur in 21-hydroxylase deficiency, leading to the production of 21-desoxycortisol.
Quantitative Data Presentation
The concentration of 21-desoxycortisol is a key differentiator between individuals with 21-hydroxylase deficiency, heterozygous carriers, and unaffected individuals. The following tables summarize representative quantitative data from various studies, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Basal 21-Desoxycortisol Concentrations in Serum/Plasma
| Patient Group | n | Median/Mean Concentration (nmol/L) | Range (nmol/L) | Citation(s) |
| Newborns (Dried Blood Spot) | ||||
| Unaffected | 851 | Undetectable to low | < 0.85 ng/mL | |
| Classic CAH | 55 | Significantly elevated | > 0.85 ng/mL | |
| Children and Adults (Serum/Plasma) | ||||
| Controls/Unaffected | 11 | < 0.19 | Undetectable | |
| Heterozygous Carriers | 10 | Undetectable (basal) | - | |
| Non-Classic CAH (NCCAH) | 7 | > 0.31 | - | |
| Classic CAH | 29 | 5.32 | High | |
| Classic 21OHD | 21 | 32.6 (1130 ng/dL) | 9.3 - 183.6 (322 - 6355 ng/dL) |
*Note: ng/mL can be converted to nmol/L by dividing by the molecular weight of 21-desoxycortisol (~346.47 g/mol ) and multiplying by 1000. For simplicity, the reported units are maintained.
Table 2: ACTH-Stimulated 21-Desoxycortisol Concentrations in Serum/Plasma
| Patient Group | n | Peak/Stimulated Concentration (nmol/L) | Fold Increase (Median) | Citation(s) |
| Heterozygous Carriers | - | 2.02 - 9.52 | - | |
| Non-Classic CAH (NCCAH) | 31 | 4.04 - 47 ng/mL | - | |
| NCCAH | 7 | > 13.3 | - | |
| General (ACTH stimulation) | 148 | Variable | 14-fold |
Experimental Protocols
ACTH Stimulation Test
The ACTH stimulation test is the gold standard for diagnosing non-classic CAH and identifying heterozygous carriers.
Protocol:
-
Baseline Sample: A blood sample is drawn in the morning (typically between 8:00 and 9:00 AM) to measure basal levels of 17OHP, 21-desoxycortisol, and cortisol.
-
ACTH Administration: A synthetic ACTH analogue, such as cosyntropin (250 µg), is administered intravenously or intramuscularly.
-
Post-Stimulation Samples: Blood samples are collected at 30 and 60 minutes after ACTH administration.
-
Analysis: The concentrations of 17OHP, 21-desoxycortisol, and cortisol in all samples are measured, typically by LC-MS/MS.
Quantification of 21-Desoxycortisol by LC-MS/MS
The use of this compound as an internal standard is crucial for accurate quantification by LC-MS/MS, as it corrects for variations in sample preparation and instrument response.
4.2.1. Sample Preparation (Serum/Plasma)
-
Aliquoting: Aliquot 100-200 µL of patient serum or plasma into a clean tube.
-
Internal Standard Spiking: Add a known amount of this compound solution (in a solvent like methanol) to each sample, calibrator, and quality control.
-
Protein Precipitation/Liquid-Liquid Extraction:
-
Add a protein precipitating solvent such as acetonitrile or methanol, vortex, and centrifuge to pellet the proteins.
-
Alternatively, perform a liquid-liquid extraction with a solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.
-
-
Evaporation: Transfer the supernatant or organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase, such as 50% methanol in water, for injection into the LC-MS/MS system.
4.2.2. Sample Preparation (Dried Blood Spot - DBS)
-
Punching: Punch a 3.2 mm disc from the dried blood spot into a well of a 96-well plate.
-
Extraction: Add an extraction solution containing the this compound internal standard (e.g., methanol/water mixture).
-
Incubation: Incubate the plate with shaking to facilitate the extraction of steroids.
-
Supernatant Transfer: Transfer the supernatant to a new plate.
-
Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in the mobile phase for analysis.
4.2.3. LC-MS/MS Parameters
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium acetate, is employed to separate the steroids.
-
Flow Rate: Typical flow rates are in the range of 0.3-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Positive mode electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for 21-desoxycortisol and its deuterated internal standard.
-
21-Desoxycortisol: A common transition is m/z 347.2 -> 311.2.
-
This compound: The transition will be shifted by 4 Da (e.g., m/z 351.2 -> 315.2), depending on the positions of the deuterium atoms.
-
-
4.2.4. Synthesis of this compound
-
Reductive deuteration: Using a deuterium source like sodium borodeuteride (NaBD4) to reduce a carbonyl group.
-
Hydrogen-deuterium exchange: Using a deuterated solvent (e.g., D2O or CH3OD) in the presence of a catalyst to replace exchangeable protons with deuterium.
For routine clinical and research applications, it is recommended to procure this compound from a reputable commercial supplier of stable isotope-labeled compounds.
Mandatory Visualizations
Diagnostic Workflow for 21-Hydroxylase Deficiency
The following diagram outlines the typical workflow for diagnosing 21-hydroxylase deficiency, incorporating 21-desoxycortisol as a key biomarker.
Logical Relationship in Second-Tier Newborn Screening
This diagram illustrates the logical flow of a second-tier newborn screening protocol for CAH.
Conclusion
21-desoxycortisol has proven to be a superior biomarker to 17OHP for the diagnosis and screening of 21-hydroxylase deficiency due to its high specificity. The use of LC-MS/MS with a deuterated internal standard, this compound, allows for accurate and reliable quantification, significantly reducing the false-positive rates in newborn screening and providing a definitive diagnosis in clinically challenging cases. This technical guide provides researchers, scientists, and drug development professionals with the essential information to understand and implement the use of this critical biomarker in their work. The continued adoption of 21-desoxycortisol in clinical and research settings will undoubtedly lead to improved outcomes for individuals with Congenital Adrenal Hyperplasia.
References
- 1. Synthesis of deuterium-labeled tetrahydrocortisol and tetrahydrocortisone for study of cortisol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wisconsin’s Screening Algorithm for the Identification of Newborns with Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Congenital Adrenal Hyperplasia: Time to Replace 17OHP with 21-Deoxycortisol | Semantic Scholar [semanticscholar.org]
- 4. 21-Deoxycortisol - Wikipedia [en.wikipedia.org]
- 5. SAT-LB13 Clinical Utility of 21-Deoxycortisol in Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LC-MS/MS Analysis using 21-Desoxycortisol-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantitative analysis of steroids in biological matrices is crucial for diagnosing and managing various endocrine disorders, including Congenital Adrenal Hyperplasia (CAH). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis, offering superior specificity and sensitivity compared to traditional immunoassays.[1][2][3] The use of stable isotope-labeled internal standards is fundamental to achieving accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis.[4] 21-desoxycortisol-d4 is an ideal internal standard for the quantification of 21-desoxycortisol (21-deoxycortisol), a key biomarker for 21-hydroxylase deficiency, the most common cause of CAH.[2] These application notes provide a detailed protocol for the extraction and quantification of 21-desoxycortisol in human serum using this compound as an internal standard.
Principle
This method employs liquid-liquid extraction (LLE) to isolate steroids from human serum, followed by chromatographic separation using ultra-high-performance liquid chromatography (UHPLC) and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This compound is added to the serum sample at the beginning of the workflow to mimic the behavior of the endogenous analyte, ensuring accurate correction for any losses during sample processing and ionization suppression in the mass spectrometer.
Experimental Workflow
The following diagram illustrates the major steps in the analytical workflow for the quantification of 21-desoxycortisol using LC-MS/MS with this compound as an internal standard.
References
Application Note: High-Throughput Analysis of 21-Desoxycortisol Using 21-Desoxycortisol-d4 Internal Standard by UHPLC-MS/MS
Abstract
This application note describes a robust and sensitive UHPLC-MS/MS method for the quantitative analysis of 21-Desoxycortisol in human serum. The use of a stable isotope-labeled internal standard, 21-Desoxycortisol-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. This method is particularly relevant for clinical research and drug development, especially in the context of congenital adrenal hyperplasia (CAH), where 21-Desoxycortisol is a critical biomarker.
Introduction
21-Desoxycortisol is a steroid intermediate that accumulates in individuals with 21-hydroxylase deficiency, a common cause of congenital adrenal hyperplasia (CAH).[1][2] Its accurate measurement is crucial for the diagnosis and management of this condition.[1][3][4] Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has emerged as the gold standard for steroid analysis due to its high sensitivity and specificity, overcoming the limitations of traditional immunoassays. The incorporation of a deuterated internal standard, such as this compound, is essential for reliable quantification, as it mimics the analyte's behavior during extraction and ionization. This note provides a detailed protocol for a UHPLC-MS/MS assay for 21-Desoxycortisol, validated for use in a clinical research setting.
Experimental
Materials and Reagents
-
21-Desoxycortisol and this compound standards (Sigma-Aldrich or equivalent)
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
Human serum (steroid-free for calibration standards)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction solvents (e.g., ethyl acetate, dichloromethane)
Instrumentation
-
UHPLC system (e.g., Waters ACQUITY UPLC, Shimadzu Nexera)
-
Tandem mass spectrometer (e.g., Sciex QTRAP, Waters Xevo TQ-S)
-
Analytical column: C18 or PFP column (e.g., 100 mm x 2.1 mm, <2 µm particle size)
Protocols
1. Standard and Quality Control (QC) Sample Preparation
-
Prepare stock solutions of 21-Desoxycortisol and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a working solution of the internal standard (IS), this compound, by diluting the stock solution in 50% methanol to the desired concentration.
-
Prepare calibration standards by spiking appropriate volumes of the 21-Desoxycortisol stock solution into steroid-free serum to achieve a concentration range (e.g., 0.1 to 100 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
2. Sample Preparation (Liquid-Liquid Extraction)
-
To 250 µL of serum sample, calibrator, or QC, add 50 µL of the this compound internal standard working solution.
-
Add 750 µL of acetonitrile (containing the internal standard) for protein precipitation.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of ethyl acetate and 300 µL of deionized water for liquid-liquid extraction.
-
Vortex for 5 minutes and centrifuge to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50% methanol.
3. UHPLC-MS/MS Analysis
-
UHPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient: Start with 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
21-Desoxycortisol: Q1 347.2 -> Q3 105.1
-
This compound: Q1 351.2 -> Q3 105.1 (hypothetical, based on a 4-deuterium label, actual transition may vary)
-
-
Collision Energy and other parameters: Optimize for the specific instrument.
-
Data Presentation
Table 1: UHPLC-MS/MS Method Performance Characteristics
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.36 nmol/L |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy/Recovery | 85-115% |
Table 2: Example MRM Transitions for Steroid Panel Including 21-Desoxycortisol
| Analyte | Q1 (m/z) | Q3 (m/z) | Collision Energy (V) | Internal Standard |
| Cortisol | 363.2 | 121.0 | 26 | Cortisol-d4 |
| 17-OH Progesterone | 331.2 | 97.0 | 26 | 17-OH Progesterone-d8 |
| 21-Desoxycortisol | 347.1 | 105.1 | 27 | 21-Desoxycortisol-d8 |
| Androstenedione | 287.1 | 97.0 | 22 | Androstenedione-d7 |
| Testosterone | 289.2 | 97.0 | 20 | Testosterone-d3 |
Note: The specific deuterated internal standard for 21-Desoxycortisol found in the literature was d8. The principles of use are identical for d4.
Visualizations
Caption: Steroidogenesis pathway highlighting the impact of 21-Hydroxylase deficiency.
References
- 1. synnovis.co.uk [synnovis.co.uk]
- 2. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 21-Deoxycortisol is a Key Screening Marker for 21-Hydroxylase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [21-deoxycortisol. A new marker of virilizing adrenal hyperplasia caused by 21-hydroxylase deficiency] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of 21-Deoxycortisol-d4 in Human Plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of 21-Deoxycortisol-d4 (a deuterated internal standard for 21-Deoxycortisol) in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup and concentration, followed by analysis using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This method is suitable for clinical research and drug development applications requiring accurate measurement of 21-Deoxycortisol.
Introduction
21-Deoxycortisol (21-DF) is a steroid metabolite that serves as a crucial biomarker for diagnosing and managing congenital adrenal hyperplasia (CAH), particularly 21-hydroxylase deficiency.[1][2] Its accurate measurement in plasma is essential for both clinical research and therapeutic monitoring. The use of a stable isotope-labeled internal standard, such as 21-Deoxycortisol-d4, is critical for correcting for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision. This document provides a detailed protocol for the extraction and analysis of 21-Deoxycortisol-d4 from human plasma.
Experimental
Materials and Reagents
-
21-Deoxycortisol and 21-Deoxycortisol-d8 (as a surrogate for d4) (PM Separations)[3]
-
Dichloromethane (HPLC grade)
-
Tert-butylmethyl ether (HPLC grade)
-
Methanol (HPLC grade) (Fisher Scientific)
-
Acetonitrile (HPLC grade) (Fisher Scientific)
-
Ammonium Acetate (Fisher Scientific)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water (Milli-Q or equivalent)
-
Human plasma (drug-free)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Equipment
-
UHPLC-MS/MS system (e.g., Waters Xevo-TQD with Acquity UPLC H-Class)
-
Analytical balance
-
Vortex mixer
-
Microcentrifuge
-
Nitrogen evaporator
Chromatographic Conditions
A reverse-phase C18 column is commonly used for the separation of steroids.
| Parameter | Value |
| Column | Atlantis dC18 (2.1 x 100 mm, 3 µm) |
| Mobile Phase A | 20 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 50:50 (A:B) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 10 µL |
| Run Time | 5 minutes |
Mass Spectrometry Conditions
Detection is performed using a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 1.50 kV |
| Cone Voltage | 35 V |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 21-Deoxycortisol | 347.17 | 311.12 | 20 |
| Cortisol-d4 (IS) | 367.19 | 121.24 | 20 |
(Note: The MRM transition for 21-Deoxycortisol-d4 would be slightly different from the non-deuterated form and should be optimized accordingly. As a reference, 21-Deoxycortisol-d8 has been used as an internal standard.)
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Prepare stock solutions of 21-Deoxycortisol and the internal standard (e.g., Cortisol-d4 or 21-Deoxycortisol-d8) in methanol at a concentration of 1.0 µg/mL.
-
Prepare working solutions for calibration standards and quality controls by diluting the stock solutions with methanol.
-
Spike appropriate amounts of the working solutions into drug-free human plasma to create a calibration curve (e.g., 0.25–50 ng/mL for 21-Deoxycortisol) and QC samples at low, medium, and high concentrations.
Plasma Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 300 µL of plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., 100 ng/mL Cortisol-d4) to each tube.
-
Vortex briefly to mix.
-
Add 900 µL of the extraction solvent mixture (dichloromethane:tert-butylmethyl ether, 1:2 v/v).
-
Vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 75 µL of the mobile phase (50:50 acetonitrile:20 mM ammonium acetate).
-
Vortex to mix and then centrifuge at 8,400 rpm.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Data Presentation
The following table summarizes typical performance characteristics for the analysis of 21-Deoxycortisol in human plasma using a similar LLE-LC-MS/MS method.
| Parameter | 21-Deoxycortisol | Reference |
| Linearity Range | 0.25–50 ng/mL | |
| Mean Extraction Recovery | 84%–97% | |
| Intra-day Precision (CV%) | < 13.6% | |
| Inter-day Precision (CV%) | < 13.6% | |
| Bias (%) | -9.2% to 12% | |
| Ion Suppression | ≤ 8.6% |
Visualization of Experimental Workflow
Caption: Workflow for 21-Deoxycortisol-d4 plasma sample preparation and analysis.
Conclusion
The described liquid-liquid extraction protocol, coupled with UHPLC-MS/MS analysis, provides a reliable and high-throughput method for the quantification of 21-Deoxycortisol-d4 in human plasma. The procedure is straightforward, demonstrates good recovery and precision, and is suitable for research applications requiring accurate steroid hormone measurement.
References
- 1. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis with Appropriate Isomeric Steroid Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction of 21-Deoxycortisol for Research and Clinical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solid-phase extraction (SPE) of 21-Deoxycortisol from human plasma and serum. 21-Deoxycortisol is a crucial biomarker for diagnosing and managing congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency.[1][2][3] Accurate quantification of this steroid is essential for clinical diagnostics and research. This application note outlines two common SPE methodologies, reversed-phase and hydrophilic-lipophilic balanced (HLB) extraction, providing detailed steps from sample pre-treatment to final extract reconstitution for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
21-Deoxycortisol is a steroid intermediate in the glucocorticoid synthesis pathway. In the presence of 21-hydroxylase deficiency, the precursor 17-hydroxyprogesterone (17-OHP) is alternatively metabolized by 11-hydroxylase to form 21-Deoxycortisol.[1] Consequently, elevated levels of 21-Deoxycortisol serve as a sensitive and specific marker for this condition.[3] Solid-phase extraction is a robust and widely used technique for sample preparation, offering cleaner extracts, higher analyte concentration, and reduced solvent consumption compared to traditional liquid-liquid extraction methods. This protocol details the necessary steps to achieve high recovery and reproducible results for the analysis of 21-Deoxycortisol in biological matrices.
Steroidogenesis Pathway in 21-Hydroxylase Deficiency
The following diagram illustrates the simplified steroid biosynthesis pathway, highlighting the accumulation of 21-Deoxycortisol in 21-hydroxylase deficiency.
Caption: Simplified steroidogenesis pathway in 21-hydroxylase deficiency.
Experimental Protocols
This section details two common SPE protocols for the extraction of 21-Deoxycortisol from serum or plasma.
Protocol 1: Reversed-Phase SPE (C18)
This protocol is a widely used method for the extraction of nonpolar to moderately polar compounds like steroids.
Materials:
-
C18 SPE Cartridges
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Hexane (optional wash solvent)
-
Dichloromethane (elution solvent)
-
Internal Standard (e.g., deuterated 21-Deoxycortisol)
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Sample Pre-treatment:
-
To 300 µL of plasma or serum, add the internal standard.
-
Add a protein precipitation agent, such as 1:1 zinc sulfate (2%) or 3 parts acetonitrile.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the C18 cartridge.
-
Equilibrate the cartridge by passing 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 20-30% methanol in water to remove polar interferences.
-
An optional wash with 1 mL of hexane can be performed to remove nonpolar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute 21-Deoxycortisol from the cartridge with 1-2 mL of a suitable solvent. Common elution solvents include methylene chloride or a mixture of acetonitrile and methanol (e.g., 80:20 v/v).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100-150 µL of a mobile phase-compatible solvent, such as 50% methanol in water.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Hydrophilic-Lipophilic Balanced (HLB) SPE
This protocol utilizes a polymeric sorbent that provides excellent retention for a broad range of compounds, including polar and nonpolar analytes.
Materials:
-
Oasis HLB SPE Cartridges
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Internal Standard (e.g., deuterated 21-Deoxycortisol)
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of serum, add 20 µL of an internal standard mix.
-
Add acetonitrile with 0.1% formic acid for protein precipitation.
-
Incubate for at least 10 minutes at room temperature and then centrifuge.
-
Take 200 µL of the supernatant and add 300 µL of water.
-
-
SPE Cartridge Conditioning:
-
Condition the Oasis HLB cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the diluted supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Follow with a wash of 1 mL of 30% methanol in water.
-
-
Elution:
-
Elute the analyte with 1 mL of acetonitrile or a methanol/isopropanol mixture.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a suitable solvent, such as 30:70 methanol:water.
-
Vortex and transfer to an autosampler vial for analysis.
-
SPE Workflow
The following diagram outlines the general workflow for solid-phase extraction.
References
- 1. Free Cortisol and Free 21-Deoxycortisol in the Clinical Evaluation of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
- 3. Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis with Appropriate Isomeric Steroid Separation [mdpi.com]
Application Note: High-Efficiency Liquid-Liquid Extraction of 21-Desoxycortisol from Human Serum for Accurate Quantification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust liquid-liquid extraction (LLE) method for the efficient recovery of 21-Desoxycortisol from human serum. This protocol is optimized for downstream analysis using sensitive techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is crucial for the diagnosis and management of congenital adrenal hyperplasia (CAH). The described methodology ensures high extraction efficiency, minimizes matrix effects, and provides a clean extract for reliable quantification. This document provides a comprehensive, step-by-step protocol, along with expected performance data to guide researchers in implementing this method in their laboratories.
Introduction
21-Desoxycortisol is a critical steroid biomarker for the diagnosis of 21-hydroxylase deficiency, the most common form of congenital adrenal hyperplasia (CAH).[1][2] Accurate measurement of its concentration in serum is paramount for both initial diagnosis and ongoing therapeutic monitoring.[2][3] Liquid-liquid extraction is a fundamental sample preparation technique that effectively separates analytes from complex biological matrices like serum, thereby reducing interference and enhancing analytical sensitivity. This protocol describes a validated LLE procedure using a mixture of organic solvents to achieve high recovery of 21-Desoxycortisol.
Experimental Protocol
This protocol is intended for the extraction of 21-Desoxycortisol from human serum samples prior to instrumental analysis.
Materials and Reagents:
-
Human Serum Samples
-
21-Desoxycortisol analytical standard
-
Internal Standard (IS): d4-cortisol or other suitable deuterated analog
-
Dichloromethane (DCM), HPLC grade
-
Tert-butyl methyl ether (MTBE), HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Ammonium Acetate
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Thaw frozen serum samples at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Allow the samples to equilibrate to room temperature.
-
-
Aliquoting and Internal Standard Spiking:
-
Pipette 300 µL of serum into a clean microcentrifuge tube.[4]
-
Add the internal standard (e.g., d4-cortisol) to each sample, quality control, and calibrator.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of the extraction solvent mixture (Dichloromethane:Tert-butyl methyl ether, 1:2 v/v) to each tube.
-
Vortex the tubes vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge the tubes at 12,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer (containing the extracted steroids) to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100-150 µL of a suitable mobile phase, such as 50:50 (v/v) Methanol:Water with 20.0 mM ammonium acetate.
-
Vortex for 30 seconds to ensure the pellet is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Data Presentation
The following tables summarize the quantitative data obtained from validation studies of similar LLE methods for 21-Desoxycortisol.
Table 1: Extraction Recovery
| Analyte | Concentration Level | Mean Extraction Recovery (%) |
| 21-Desoxycortisol | Low | 84 |
| Medium | 92 | |
| High | 97 |
Data adapted from a study analyzing multiple steroids, including 21-Desoxycortisol, demonstrating consistent and high recovery across different concentration levels.
Table 2: Method Performance Characteristics
| Parameter | 21-Desoxycortisol |
| Linearity Range (ng/mL) | 0.25–50 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.25 |
| Intra-day Precision (%CV) | < 13.6 |
| Inter-day Precision (%CV) | < 13.6 |
| Bias (%) | -9.2 to 12 |
This table presents typical performance characteristics for a UHPLC-MS/MS method following the described LLE protocol.
Workflow Diagram
The following diagram illustrates the key steps of the liquid-liquid extraction protocol.
Caption: Workflow of the liquid-liquid extraction method for 21-Desoxycortisol from serum.
Discussion
The presented liquid-liquid extraction protocol offers a simple, efficient, and reproducible method for the isolation of 21-Desoxycortisol from human serum. The use of a dichloromethane and tert-butylmethyl ether mixture provides a high recovery rate for the analyte. The subsequent evaporation and reconstitution steps concentrate the analyte and ensure compatibility with the analytical instrument's mobile phase. This sample preparation method is critical for removing endogenous interferences from the serum matrix, such as phospholipids, which can cause ion suppression in mass spectrometry and lead to inaccurate quantification. The presented performance data demonstrates that this method is suitable for clinical research and routine diagnostic applications where high accuracy and precision are required.
Conclusion
This application note provides a detailed and validated liquid-liquid extraction protocol for 21-Desoxycortisol from serum. The method is characterized by high recovery and results in a clean sample extract, making it ideal for sensitive and specific quantification by LC-MS/MS. Researchers, scientists, and drug development professionals can confidently implement this protocol to obtain reliable and accurate measurements of this important steroid biomarker.
References
Application Notes and Protocols for 21-Deoxycortisol-d4 in Newborn Screening for Congenital Adrenal Hyperplasia (CAH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Congenital Adrenal Hyperplasia (CAH) is a group of autosomal recessive disorders characterized by impaired cortisol biosynthesis. The most common form, accounting for over 95% of cases, is a deficiency of the 21-hydroxylase enzyme, encoded by the CYP21A2 gene. This deficiency leads to the accumulation of steroid precursors, particularly 17-hydroxyprogesterone (17-OHP), and a subsequent overproduction of androgens. Newborn screening (NBS) for CAH is crucial for early diagnosis and treatment to prevent life-threatening salt-wasting crises and mitigate the effects of hyperandrogenism.
Traditionally, NBS for CAH has relied on the measurement of 17-OHP in dried blood spots (DBS) by immunoassay. However, this method is associated with a high rate of false-positive results, especially in premature or stressed infants. To improve the specificity and positive predictive value of CAH screening, second-tier testing using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been implemented. 21-deoxycortisol (21-dF), a steroid metabolite formed from the 11β-hydroxylation of accumulated 17-OHP, has emerged as a highly specific biomarker for 21-hydroxylase deficiency.[1][2][3][4] Elevated levels of 21-dF are uniquely indicative of this condition and are not typically seen in other forms of CAH or in healthy, stressed newborns.[5]
The use of a stable isotope-labeled internal standard, such as 21-deoxycortisol-d4, is essential for accurate quantification by LC-MS/MS. The internal standard is added at the beginning of the sample preparation process and compensates for variations in extraction efficiency and matrix effects, ensuring reliable and precise measurement of endogenous 21-dF levels.
These application notes provide a detailed overview and protocols for the use of 21-deoxycortisol-d4 in the second-tier newborn screening for CAH.
Signaling Pathways and Experimental Workflows
Steroidogenesis Pathway in 21-Hydroxylase Deficiency
Caption: Steroidogenesis pathway highlighting the 21-hydroxylase enzyme block and the resultant shunt leading to 21-deoxycortisol production.
Newborn Screening Workflow for CAH using 21-Deoxycortisol
References
- 1. Profiles of 21-Carbon Steroids in 21-hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Analysis of a pitfall in congenital adrenal hyperplasia newborn screening: evidence of maternal use of corticoids detected on dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of 21-Desoxycortisol-d4 in Clinical Chemistry: A Detailed Guide for Researchers
Introduction
21-Desoxycortisol-d4 is a deuterated analog of 21-deoxycortisol, a steroid intermediate that accumulates in individuals with congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency. In the realm of clinical chemistry, this compound serves as a critical internal standard for the accurate quantification of endogenous 21-deoxycortisol in biological matrices. The use of stable isotope-labeled internal standards, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid hormone analysis. This stable isotope dilution analysis (SIDA) method offers superior accuracy, precision, and specificity compared to traditional immunoassays by effectively compensating for matrix effects and variations in sample preparation and instrument response.
The primary clinical application of measuring 21-deoxycortisol is in the diagnosis and management of congenital adrenal hyperplasia (CAH), an inherited metabolic disorder affecting cortisol synthesis in the adrenal glands.[1] Specifically, 21-hydroxylase deficiency accounts for over 95% of CAH cases.[1] In this condition, the enzymatic conversion of 17-hydroxyprogesterone (17OHP) to 11-deoxycortisol is impaired, leading to the accumulation of 17OHP. A portion of this excess 17OHP is then converted to 21-deoxycortisol by the enzyme 11β-hydroxylase.[2][3][4] Consequently, elevated levels of 21-deoxycortisol are a highly specific biomarker for 21-hydroxylase deficiency. Notably, 21-deoxycortisol is not significantly elevated in other forms of CAH or in premature infants, making it a more reliable diagnostic marker than 17OHP, which can be prone to false positives.
This document provides detailed application notes and a representative protocol for the use of this compound in the quantitative analysis of 21-deoxycortisol in human plasma or serum by LC-MS/MS.
Signaling Pathway and Diagnostic Logic
The following diagram illustrates the simplified steroidogenesis pathway in the adrenal gland, highlighting the enzymatic block in 21-hydroxylase deficiency and the resulting production of 21-deoxycortisol.
Caption: Steroidogenesis pathway highlighting 21-hydroxylase deficiency.
Experimental Workflow for 21-Deoxycortisol Quantification
The general workflow for the quantification of 21-deoxycortisol using this compound as an internal standard is depicted below.
Caption: General workflow for 21-deoxycortisol quantification by LC-MS/MS.
Quantitative Data Summary
The following tables summarize typical performance characteristics of an LC-MS/MS assay for 21-deoxycortisol and diagnostic thresholds.
Table 1: Representative LC-MS/MS Assay Performance
| Parameter | Typical Value | Reference |
| Linearity Range | 0.25 - 50 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | |
| Intra-assay Precision (%CV) | < 13.6% | |
| Inter-assay Precision (%CV) | < 13.6% | |
| Accuracy/Bias | -9.2% to +9.2% | |
| Mean Extraction Recovery | 83% - 96% |
Table 2: Clinical Diagnostic Thresholds for 21-Deoxycortisol
| Condition | Threshold (nmol/L) | Threshold (ng/dL) | Reference |
| Nonclassic CAH (Basal) | > 0.31 | > 10.7 | |
| Nonclassic CAH (ACTH-stimulated) | > 13.3 | > 460 | |
| Heterozygote Carrier (ACTH-stimulated) | > 1.0 | > 34.6 | |
| Classical CAH (Basal, Newborn) | > 144 | > 5000 |
Conversion: 1 nmol/L = 34.67 ng/dL for 21-deoxycortisol (Molar Mass = 346.47 g/mol )
Experimental Protocols
Materials and Reagents
-
21-Deoxycortisol certified reference material
-
This compound internal standard (IS)
-
HPLC or LC-MS grade methanol, acetonitrile, water, and formic acid
-
Dichloromethane and tert-butylmethyl ether (for LLE)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Calibrator and quality control (QC) plasma/serum
-
96-well plates or microcentrifuge tubes
Equipment
-
Ultra-high performance liquid chromatograph (UHPLC) or high-performance liquid chromatograph (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
Protocol for Quantification of 21-Deoxycortisol in Human Plasma/Serum by LC-MS/MS
1. Preparation of Standards and Quality Controls
-
Prepare stock solutions of 21-deoxycortisol and this compound in methanol.
-
Prepare a series of working standard solutions by serially diluting the 21-deoxycortisol stock solution.
-
Prepare a working internal standard solution of this compound.
-
Prepare calibration standards and quality control samples by spiking appropriate amounts of the working standard solutions into a surrogate matrix (e.g., charcoal-stripped serum).
2. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma/serum sample, calibrator, or QC, add 25 µL of the this compound working internal standard solution.
-
Vortex mix for 10 seconds.
-
Add 1 mL of an extraction solvent mixture (e.g., dichloromethane and tert-butylmethyl ether, 1:2 v/v).
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube or well.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., Atlantis dC18, 3 µm) is suitable.
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous component (e.g., 20 mM ammonium acetate in water) and an organic component (e.g., acetonitrile or methanol). A 50:50 (v/v) mixture of 20 mM ammonium acetate and acetonitrile at a flow rate of 0.3 mL/min has been reported.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The following mass-to-charge (m/z) transitions can be monitored:
-
21-Deoxycortisol: 347.17 → 311.12
-
This compound (IS): 351.2 → (The specific transition will depend on the position of the deuterium labels, but will be a +4 Da shift from the parent and potentially the fragment ion). A common approach for deuterated steroids is to monitor a fragment that retains the deuterium labels.
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, desolvation gas flow) and collision energy for each analyte to achieve maximum signal intensity.
-
4. Data Analysis and Quantification
-
Integrate the chromatographic peaks for the analyte and internal standard MRM transitions.
-
Calculate the peak area ratio of 21-deoxycortisol to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators. A linear regression with a 1/x or 1/x² weighting is typically used.
-
Determine the concentration of 21-deoxycortisol in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the quantification of 21-deoxycortisol. This is of paramount importance in the clinical setting for the accurate diagnosis and monitoring of congenital adrenal hyperplasia due to 21-hydroxylase deficiency. The enhanced specificity of 21-deoxycortisol as a biomarker, combined with the analytical rigor of stable isotope dilution mass spectrometry, allows for improved diagnostic accuracy and better patient management. The protocols and data presented herein serve as a comprehensive guide for researchers and clinical laboratories aiming to establish or refine their steroid hormone analysis capabilities.
References
Application Notes and Protocols for the Analytical Measurement of 21-Deoxycortisol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the quantitative determination of 21-deoxycortisol (21-DOC) in biological matrices. The protocols detailed herein are intended to guide researchers, scientists, and professionals in drug development in the accurate and precise measurement of this critical steroid biomarker.
Introduction
21-deoxycortisol is a steroid metabolite that serves as a crucial biomarker for the diagnosis and management of congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency.[1] Its measurement is essential for newborn screening, clinical diagnosis, and monitoring therapeutic efficacy. While historically measured by immunoassays, the current gold standard for the quantification of 21-deoxycortisol is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers superior sensitivity and specificity.[2][3]
Signaling Pathway of 21-Deoxycortisol in Steroidogenesis
In 21-hydroxylase deficiency, the conversion of 17-hydroxyprogesterone (17-OHP) to 11-deoxycortisol is impaired. This leads to the accumulation of 17-OHP, which is then shunted towards an alternative pathway where it is converted to 21-deoxycortisol by the enzyme 11β-hydroxylase.[1][4]
Analytical Methods
A variety of analytical techniques have been employed for the measurement of 21-deoxycortisol. While immunoassays such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA) have been used, they can suffer from cross-reactivity with other structurally similar steroids, potentially leading to inaccurate results. Consequently, LC-MS/MS has become the method of choice due to its high specificity and sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS methods offer a robust and reliable approach for the simultaneous measurement of 21-deoxycortisol and other relevant steroids from a small sample volume, making it ideal for pediatric and neonatal applications.
A general workflow for LC-MS/MS analysis is as follows:
References
- 1. 21-deoxycortisol | Synnovis [synnovis.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including 21-Deoxycortisol and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayocliniclabs.com [mayocliniclabs.com]
Application Notes and Protocols: The Use of 21-Desoxycortisol-d4 in Pediatric Endocrinology Research
Application Notes
Introduction
Congenital Adrenal Hyperplasia (CAH) is a group of autosomal recessive disorders affecting adrenal steroidogenesis.[1][2] The most common form, accounting for over 95% of cases, is 21-hydroxylase deficiency (21OHD), resulting from mutations in the CYP21A2 gene.[1][3] This deficiency impairs the conversion of 17-hydroxyprogesterone (17OHP) to 11-deoxycortisol and progesterone to deoxycorticosterone, leading to decreased cortisol and aldosterone production and an accumulation of precursor steroids.[3] The subsequent increase in adrenocorticotropic hormone (ACTH) stimulation causes adrenal hyperplasia and shunts the accumulated precursors towards androgen synthesis, leading to virilization in females and other complications.
Historically, 17OHP has been the primary biomarker for diagnosing and monitoring 21OHD, particularly in newborn screening programs. However, 17OHP levels can be elevated in premature infants and newborns under stress, leading to a high rate of false-positive results.
21-Deoxycortisol as a Superior Biomarker for 21-Hydroxylase Deficiency
Recent research has highlighted 21-deoxycortisol as a more specific and reliable biomarker for 21OHD. In 21OHD, the accumulated 17OHP is partially converted to 21-deoxycortisol by the enzyme 11β-hydroxylase. Unlike 17OHP, 21-deoxycortisol is not significantly elevated in premature infants or in other forms of CAH, making it a more specific marker for 21OHD. The use of 21-deoxycortisol measurement can simplify the diagnosis of heterozygosity for CYP21A2 mutations and more accurately discriminate between nonclassic CAH (NCCAH), heterozygous carriers, and polycystic ovary syndrome (PCOS).
The Role of 21-Desoxycortisol-d4 in Quantitative Analysis
Accurate and precise quantification of 21-deoxycortisol in biological matrices such as serum is crucial for its clinical utility. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its high sensitivity and specificity, overcoming the limitations of immunoassays which can suffer from cross-reactivity.
In LC-MS/MS-based methods, stable isotope-labeled internal standards are essential for accurate quantification. This compound, a deuterated analog of 21-deoxycortisol, serves as an ideal internal standard. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation, extraction, and chromatographic separation. The mass difference between 21-deoxycortisol and this compound allows for their distinct detection by the mass spectrometer, enabling the correction for matrix effects and variations in instrument response, thereby ensuring high accuracy and precision of the measurement.
Quantitative Data
The following tables summarize key quantitative data from studies utilizing LC-MS/MS for the analysis of 21-deoxycortisol in the context of CAH diagnosis.
Table 1: Diagnostic Thresholds for Nonclassic Congenital Adrenal Hyperplasia (NCCAH)
| Analyte | Condition | Threshold (nmol/L) | Sensitivity (%) | Specificity (%) |
| Basal 17OHP | NCCAH | 3.0 | - | - |
| Stimulated 17OHP | NCCAH | 20.7 | - | - |
| Basal 21-Deoxycortisol | NCCAH | 0.31 | 100 | 96.8 |
| Stimulated 21-Deoxycortisol | NCCAH | 13.3 | 100 | 100 |
Table 2: Diagnostic Thresholds for Heterozygosity (HTZ) of CYP21A2 Mutations
| Analyte | Condition | Threshold (nmol/L) | Sensitivity (%) | Specificity (%) |
| Stimulated 17OHP | HTZ | 8.0 | 100 | 80.4 |
| Stimulated 21-Deoxycortisol | HTZ | 1.0 | 100 | 90.5 |
| (21DF + 17OHP)/cortisol Ratio | HTZ | 13.6 | 100 | 85.0 |
Experimental Protocols
Protocol 1: Quantitative Analysis of 21-Deoxycortisol in Serum by LC-MS/MS
This protocol describes a general method for the simultaneous quantification of multiple steroids, including 21-deoxycortisol, from serum using this compound as an internal standard.
1. Materials and Reagents
-
21-Deoxycortisol analytical standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Deionized water (18 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
Human serum samples
-
Calibrators and Quality Control (QC) samples
2. Sample Preparation
-
To 250 µL of serum, calibrator, or QC sample, add the internal standard cocktail containing this compound.
-
Perform a liquid-liquid extraction by adding an organic solvent such as methyl tert-butyl ether.
-
Vortex mix thoroughly and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 65% methanol in water with 0.1% formic acid).
3. LC-MS/MS Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Column: A reverse-phase column suitable for steroid separation, such as an Accucore RP-MS (100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: Deionized water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
-
Gradient Elution: A gradient elution is necessary to achieve chromatographic separation of isobaric steroids like 11-deoxycortisol and 21-deoxycortisol. A typical gradient might involve a slow increase in the percentage of methanol over time.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source, operated in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the detection and quantification of the target analytes and their internal standards. Specific precursor-to-product ion transitions for 21-deoxycortisol and this compound should be optimized.
4. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of 21-deoxycortisol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Steroidogenic pathway in 21-hydroxylase deficiency.
Caption: Experimental workflow for 21-deoxycortisol analysis.
References
- 1. Congenital adrenal hyperplasia due to 21-hydroxylase deficiency - Wikipedia [en.wikipedia.org]
- 2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects in 21-Desoxycortisol-d4 LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 21-Desoxycortisol-d4.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1] In the context of this compound analysis, these effects, primarily ion suppression, can lead to decreased sensitivity, poor accuracy, and unreliable quantification.[2] This interference can compromise the integrity of pharmacokinetic, clinical diagnostic, and other quantitative studies.[1]
Q2: What are the common sources of matrix effects in bioanalytical samples like plasma or serum?
A2: The primary sources of matrix effects in biological samples are endogenous components that interfere with the ionization of the target analyte. The most common culprits include:
-
Phospholipids: Abundant in plasma and serum, these molecules are a major cause of ion suppression in electrospray ionization (ESI).[3]
-
Salts and Buffers: High concentrations of non-volatile salts from sample collection or preparation can suppress the ionization of analytes.
-
Proteins and Peptides: Residual proteins and peptides not removed during sample preparation can co-elute with the analyte and cause interference.
Q3: How can a stable isotope-labeled internal standard (SIL-IS) like this compound help in mitigating matrix effects?
A3: A SIL-IS, such as this compound, is the most effective tool for compensating for matrix effects.[4] Because the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar ionization suppression or enhancement. By calculating the analyte-to-internal standard peak area ratio, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.
Q4: What are the regulatory expectations regarding the assessment of matrix effects in bioanalytical method validation?
A4: Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require a thorough evaluation of matrix effects during bioanalytical method validation. This typically involves assessing the matrix effect in at least six different lots of the biological matrix to ensure the method is robust and reliable across different patient or subject samples.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low and inconsistent peak areas for 21-Desoxycortisol.
-
Question: My peak area for 21-Desoxycortisol is unexpectedly low and variable across different samples, even with the use of this compound. What could be the cause?
-
Answer: This is a classic sign of significant ion suppression. While the internal standard compensates for a large portion of the matrix effect, severe suppression can still lead to a signal that is too low for reliable detection and quantification. The variability suggests that the extent of ion suppression differs between your samples.
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: Your current sample preparation method may not be sufficiently removing interfering matrix components. Consider optimizing your current protocol or switching to a more rigorous technique. For example, if you are using protein precipitation, which is known to leave behind significant phospholipids, consider implementing a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method.
-
Perform a Post-Column Infusion Experiment: This experiment will help you to visualize the regions of your chromatogram where ion suppression is occurring. A dip in the baseline signal of the infused standard at the retention time of your analyte confirms the presence of co-eluting interferences.
-
Modify Chromatographic Conditions: Adjusting the chromatographic gradient or changing the stationary phase can help to separate the analyte from the interfering matrix components.
-
-
Issue 2: Poor recovery of 21-Desoxycortisol during sample preparation.
-
Question: I am observing low recovery of 21-Desoxycortisol after my sample extraction procedure. How can I improve this?
-
Answer: Low recovery indicates that the analyte is being lost during the extraction process. This can be due to inefficient extraction from the matrix, binding to labware, or degradation.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: If using LLE, ensure the chosen organic solvent has the appropriate polarity to efficiently extract 21-Desoxycortisol. A mixture of dichloromethane and tert-butylmethyl ether (1:2, v/v) has been shown to be effective.
-
Optimize SPE Protocol: If using SPE, ensure the sorbent chemistry is appropriate for retaining and eluting 21-Desoxycortisol. The wash steps should be optimized to remove interferences without causing analyte breakthrough, and the elution solvent should be strong enough for complete elution.
-
Check pH: The pH of the sample can influence the extraction efficiency of steroids. Ensure the pH is optimized for your chosen extraction method.
-
Evaluate for Non-Specific Binding: Use low-binding microcentrifuge tubes and pipette tips to minimize the loss of analyte due to adsorption.
-
-
Issue 3: Inconsistent internal standard response.
-
Question: The peak area of my internal standard, this compound, is highly variable between samples. What does this indicate?
-
Answer: While some variability is expected, significant and erratic fluctuations in the internal standard signal can indicate a problem with the sample preparation process or the LC-MS system itself.
-
Troubleshooting Steps:
-
Verify Pipetting Accuracy: Ensure that the internal standard is being added accurately and consistently to all samples, calibrators, and quality controls.
-
Check for Incomplete Extraction: Inconsistent extraction of the internal standard can lead to variable responses. Re-evaluate your sample preparation procedure for robustness.
-
Investigate Matrix Effects: Even with a SIL-IS, extreme matrix effects can lead to a highly suppressed and variable signal. This is particularly true if the interfering components are at very high and variable concentrations across samples.
-
Inspect the LC-MS System: Check for issues such as a partially clogged injector, a failing pump, or an unstable electrospray, which can all contribute to inconsistent signal intensity.
-
-
Quantitative Data Summary
The following tables summarize quantitative data on matrix effects and recovery for 21-Desoxycortisol from published LC-MS/MS methods.
Table 1: Matrix Effect and Recovery Data for 21-Desoxycortisol
| Analyte | Matrix | Sample Preparation | Ionization Mode | Matrix Effect (Ion Suppression) | Mean Extraction Recovery (%) | Reference |
| 21-Deoxycortisol | Human Plasma | Liquid-Liquid Extraction | ESI+ | ≤ 8.6% | 84 - 97% | Alvi et al. (2025) |
| 16 Steroids (including 21-Deoxycortisol) | Serum | Supported Liquid Extraction | APCI+ | Not explicitly stated, but recoveries were good | 88.7 - 116.2% | Fiet et al. (2017) |
| 25 Steroids | Serum | Liquid-Liquid Extraction | ESI+ | -29.9% to 19.9% (average for the panel) | 91.6 - 113.6% (average for the panel) | University of Birmingham (2022) |
Experimental Protocols
Here are detailed methodologies for key experiments related to troubleshooting matrix effects.
Protocol 1: Liquid-Liquid Extraction (LLE) for 21-Desoxycortisol in Human Plasma
This protocol is adapted from Alvi et al. (2025).
-
Sample Preparation:
-
To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.
-
Vortex mix for 30 seconds.
-
-
Extraction:
-
Add 1 mL of a mixture of dichloromethane and tert-butylmethyl ether (1:2, v/v).
-
Vortex mix vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex mix for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones
-
System Setup:
-
Prepare a solution of 21-Desoxycortisol in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
Using a T-connector, infuse this solution at a constant low flow rate (e.g., 10 µL/min) into the mobile phase stream between the analytical column and the mass spectrometer's ion source.
-
Set up the LC-MS/MS system with the analytical method used for 21-Desoxycortisol analysis.
-
-
Analysis:
-
Once a stable baseline signal for the infused 21-Desoxycortisol is achieved, inject a blank matrix sample that has been processed with your sample preparation method.
-
Monitor the signal of the infused standard throughout the chromatographic run.
-
-
Data Interpretation:
-
A stable, flat baseline indicates no significant matrix effects at that retention time.
-
A decrease (dip) in the baseline signal indicates ion suppression caused by co-eluting matrix components.
-
An increase in the baseline signal indicates ion enhancement.
-
Protocol 3: Post-Extraction Spike Method to Quantify Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard of 21-Desoxycortisol in the reconstitution solvent at a known concentration (e.g., low, mid, and high QC levels).
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. After the final evaporation step, spike the dried extract with the same amount of 21-Desoxycortisol as in Set A before the reconstitution step.
-
Set C (Pre-Spiked Matrix): Spike the blank biological matrix with 21-Desoxycortisol at the same concentrations as in Set A before starting the sample preparation procedure.
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
-
-
Calculations:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting matrix effects.
Caption: A typical experimental workflow for 21-Desoxycortisol analysis.
Caption: A logical workflow for troubleshooting matrix effects.
References
- 1. protocols.io [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay of steroids by liquid chromatography–tandem mass spectrometry in monitoring 21-hydroxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 21-Desoxycortisol-d4 Detection Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of 21-Desoxycortisol-d4 detection in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 21-Desoxycortisol, and why is its sensitive detection important?
A1: 21-Desoxycortisol (also known as 11β,17α-dihydroxyprogesterone) is a steroid hormone that serves as a key biomarker for diagnosing Congenital Adrenal Hyperplasia (CAH), an inherited disorder affecting the adrenal glands.[1] In patients with 21-hydroxylase deficiency, the most common form of CAH, the precursor 17α-hydroxyprogesterone (17-OHP) accumulates and is shunted to an alternative pathway, leading to increased levels of 21-Desoxycortisol.[2] Sensitive and specific detection of 21-Desoxycortisol is crucial for accurate diagnosis, especially in newborn screening where early detection can prevent life-threatening adrenal crises. Furthermore, in research and drug development, sensitive quantification is essential for studying steroidogenesis pathways and the effects of new therapeutic agents.
Q2: What are the primary analytical challenges in detecting this compound at low concentrations?
A2: The main challenges in detecting this compound, especially at low concentrations, include:
-
Matrix Effects: Biological samples are complex matrices containing numerous endogenous and exogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy and sensitivity.[3][4][5]
-
Isobaric Interferences: Steroids often have similar molecular weights and structures (isomers), which can co-elute during chromatographic separation and interfere with accurate quantification if the mass spectrometer cannot distinguish between them.
-
Low Endogenous Levels: In certain physiological states or in specific research applications, the concentration of 21-Desoxycortisol can be very low, requiring highly sensitive analytical methods.
-
Poor Ionization Efficiency: Some steroids, being neutral compounds, exhibit poor ionization efficiency in common electrospray ionization (ESI) sources, which limits detection sensitivity.
Q3: Why is a deuterated internal standard like this compound used, and how does it improve the analysis?
A3: A deuterated internal standard (IS), such as this compound, is a version of the analyte where some hydrogen atoms are replaced by deuterium. It is added to the sample at a known concentration before sample preparation. Its use is critical for accurate quantification in LC-MS/MS for several reasons:
-
Correction for Matrix Effects: The deuterated IS has nearly identical chemical and physical properties to the native analyte. Therefore, it experiences similar matrix effects (ion suppression or enhancement) during analysis. By calculating the ratio of the analyte signal to the IS signal, these variations can be normalized, leading to more accurate and precise quantification.
-
Compensation for Sample Loss: The IS compensates for any loss of the analyte during the sample preparation steps (e.g., extraction, evaporation). Since the IS and analyte behave similarly, any loss will affect both proportionally, and the ratio will remain constant.
-
Improved Reproducibility: The use of an IS accounts for variations in instrument performance, such as injection volume and ionization efficiency, leading to better day-to-day and instrument-to-instrument reproducibility.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
Issue 1: Low Signal Intensity or Poor Sensitivity
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Suboptimal Sample Preparation | Review your extraction protocol. Consider switching to a more effective method like Solid-Phase Extraction (SPE) for cleaner samples and better analyte concentration. Liquid-Liquid Extraction (LLE) is a cost-effective alternative. Ensure complete evaporation of the extraction solvent and reconstitution in a mobile phase-compatible solvent. |
| Inefficient Ionization | Optimize MS source parameters. Adjust the spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature to maximize the ionization of this compound. Consider mobile phase additives. The addition of volatile additives like ammonium formate or acetate can improve ionization efficiency. Chemical Derivatization. For very low concentrations, consider derivatizing the steroid with a reagent that introduces a permanently charged or easily ionizable group to enhance its signal in the mass spectrometer. |
| Poor Chromatographic Peak Shape | Improve peak focusing. Injecting the sample in a solvent weaker than the initial mobile phase can lead to sharper peaks and thus higher signal intensity. Optimize the gradient. A shallower gradient around the elution time of the analyte can improve peak shape and resolution from interferences. |
| Instrument Contamination | Clean the MS source. Contamination of the ion source can significantly suppress the signal. Follow the manufacturer's instructions for cleaning the source components. Use high-purity solvents and reagents. Ensure that all solvents and additives are LC-MS grade to minimize background noise and contamination. |
Issue 2: High Background Noise
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Contaminated Solvents or Reagents | Use fresh, high-purity solvents and additives. Always use LC-MS grade reagents to minimize chemical noise. Filter mobile phases. Filtering mobile phases can remove particulate matter that may contribute to background noise. |
| Carryover from Previous Injections | Optimize the wash solvent and procedure. Use a strong wash solvent that can effectively remove the analyte and other matrix components from the injector and column between runs. Increase the wash volume and/or the number of wash cycles. |
| Matrix Effects | Improve sample cleanup. Use a more rigorous sample preparation method, such as SPE, to remove interfering matrix components. Optimize chromatographic separation. Adjust the gradient to better separate the analyte from co-eluting matrix components. |
| Electronic Noise | Check grounding and electrical connections. Ensure that the LC-MS system is properly grounded and that all electrical connections are secure. |
Issue 3: Peak Tailing
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Secondary Interactions with Stationary Phase | Use a column with a highly inert stationary phase. Modern end-capped silica columns or columns with alternative chemistries can reduce interactions with residual silanols. Add a mobile phase modifier. A small amount of a competing base, like triethylamine (use with caution for MS compatibility), or a buffer like ammonium formate can help to block active sites on the stationary phase. |
| Column Overload | Reduce the injection volume or dilute the sample. Injecting too much analyte can lead to peak distortion. |
| Column Contamination or Degradation | Use a guard column. A guard column protects the analytical column from strongly retained matrix components. Flush or replace the column. If the column is contaminated, follow the manufacturer's instructions for cleaning. If performance does not improve, the column may need to be replaced. |
| Extra-column Dead Volume | Check all connections. Ensure that all tubing and fittings between the injector, column, and detector are properly connected with minimal dead volume. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed to extract steroids from a biological matrix (e.g., serum, plasma) and concentrate them for LC-MS/MS analysis.
-
Sample Pre-treatment: To 500 µL of the sample, add an appropriate amount of the this compound internal standard solution. Add 500 µL of 4% phosphoric acid and vortex to mix.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to become dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences. Follow with a wash of 3 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove less polar interferences.
-
Analyte Elution: Elute the 21-Desoxycortisol and its internal standard with 2 mL of a strong organic solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This is a general protocol that should be optimized for your specific instrument and application.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column with a particle size of less than 3 µm is commonly used for steroid analysis.
-
Mobile Phase A: 0.1% formic acid in water (or an appropriate buffer like ammonium formate).
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the steroids, and then return to the initial conditions for re-equilibration. The gradient should be optimized to achieve good separation of 21-Desoxycortisol from potential isobaric interferences.
-
Flow Rate: Dependent on the column internal diameter, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for the analysis of steroids like 21-Desoxycortisol.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for 21-Desoxycortisol and its d4-internal standard, and then monitoring for specific product ions after fragmentation in the collision cell.
-
MRM Transitions: These need to be optimized for your specific instrument. For 21-Desoxycortisol, a potential precursor ion would be its protonated molecule [M+H]+. The product ions would be characteristic fragments resulting from collision-induced dissociation.
-
Source Parameters: Optimize the ion source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal for 21-Desoxycortisol.
-
Visualizations
Steroidogenesis Pathway
Caption: Simplified steroidogenesis pathway highlighting the formation of 21-Desoxycortisol.
General LC-MS/MS Workflow for this compound Analysis
Caption: A typical experimental workflow for the analysis of this compound.
Troubleshooting Logic for Low Sensitivity
Caption: A logical workflow for troubleshooting low sensitivity in your analysis.
References
- 1. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis with Appropriate Isomeric Steroid Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
addressing isomeric interference in 21-Desoxycortisol analysis
Welcome to the technical support center for 21-deoxycortisol analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the accurate quantification of 21-deoxycortisol, with a special focus on addressing isomeric interference.
Frequently Asked Questions (FAQs)
Q1: What is 21-deoxycortisol and why is its accurate measurement important?
A1: 21-deoxycortisol (21DF) is a steroid hormone that is a key biomarker for diagnosing congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency.[1][2][3] In this condition, the enzyme 21-hydroxylase is deficient, leading to the accumulation of precursor steroids, including 17-hydroxyprogesterone (17OHP), which is then converted to 21DF.[4][5] Accurate measurement of 21DF is critical for newborn screening, diagnosis, and monitoring of CAH, as it is a more specific marker than 17OHP, resulting in fewer false-positive results.
Q2: What are the main challenges in accurately measuring 21-deoxycortisol?
A2: The primary challenge in 21-deoxycortisol analysis is the presence of structural isomers, which have the same mass but different structures. The main isomers that can interfere with 21DF measurement are 11-deoxycortisol and corticosterone. If these isomers are not adequately separated during analysis, it can lead to an overestimation of 21DF concentrations and potentially incorrect clinical interpretations. Another significant challenge is the cross-reactivity of antibodies used in immunoassays with other structurally similar steroids, which can also lead to inaccurate results.
Q3: Which analytical method is recommended for 21-deoxycortisol analysis to avoid isomeric interference?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended method for the accurate analysis of 21-deoxycortisol. This technique allows for the chromatographic separation of 21DF from its isomers before detection by the mass spectrometer, ensuring that the measurement is specific to 21DF. In contrast, traditional immunoassays are prone to cross-reactivity and cannot distinguish between isomers, leading to less reliable results.
Q4: Can you explain why immunoassays are not ideal for 21-deoxycortisol measurement?
A4: Immunoassays rely on the binding of an antibody to the target molecule. Due to the high structural similarity between steroid hormones, the antibodies used in immunoassays for one steroid can cross-react with other, non-target steroids. For instance, immunoassays for cortisol have been shown to have clinically relevant cross-reactivity with 21-deoxycortisol, which can lead to falsely elevated cortisol readings in patients with 21-hydroxylase deficiency. This lack of specificity is a major limitation of immunoassays for steroid analysis.
Troubleshooting Guide
Problem 1: My 21-deoxycortisol results are unexpectedly high, and I suspect isomeric interference.
-
Question: How can I confirm if isomeric interference is affecting my results?
-
Answer: The best way to confirm isomeric interference is to use a method that can separate the isomers, such as LC-MS/MS. If you are already using LC-MS/MS, review your chromatography. Poor separation between the peaks for 21-deoxycortisol, 11-deoxycortisol, and corticosterone is a strong indicator of interference.
-
-
Question: What steps can I take to resolve isomeric interference in my LC-MS/MS method?
-
Answer:
-
Optimize Chromatography: The key is to achieve baseline separation of the isomeric peaks. You can try the following:
-
Change the analytical column: Biphenyl columns have been shown to provide better separation of steroid isomers compared to traditional C18 columns.
-
Adjust the mobile phase gradient: A slower, more shallow gradient can improve the resolution between closely eluting peaks.
-
Modify the mobile phase composition: Experimenting with different organic modifiers (e.g., methanol vs. acetonitrile) can alter the selectivity of the separation.
-
-
Use Ion Mobility Mass Spectrometry (IM-MS): If available, IM-MS provides an additional dimension of separation based on the shape of the ions, which can effectively resolve isomers.
-
-
Problem 2: I am developing an LC-MS/MS method for 21-deoxycortisol and need a starting point for the experimental protocol.
-
Question: Can you provide a general experimental protocol for 21-deoxycortisol analysis by LC-MS/MS?
-
Answer: Below is a table summarizing a general workflow and key parameters for an LC-MS/MS method for 21-deoxycortisol and other steroids.
-
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
| Step | Description |
| 1. Sample Pre-treatment | Mix 400 µL of plasma with an equal volume of 2% zinc sulfate solution. Centrifuge to precipitate proteins. |
| 2. SPE Plate Conditioning | Condition a SOLAµ HRP SPE plate with methanol, followed by water. |
| 3. Sample Loading | Load the supernatant from the pre-treated sample onto the SPE plate. |
| 4. Washing | Wash the SPE plate with 20% methanol to remove interfering substances. |
| 5. Elution | Elute the steroids with an 80:20 mixture of acetonitrile and methanol. |
| 6. Reconstitution | Dilute the eluate with the initial mobile phase before injection into the LC-MS/MS system. |
This protocol is based on a method described by Thermo Fisher Scientific.
LC-MS/MS Parameters
| Parameter | Example Condition |
| LC System | Thermo Scientific™ Vanquish™ Horizon UHPLC System |
| Analytical Column | Thermo Scientific™ Accucore™ Biphenyl (2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | A 12-minute gradient optimized for steroid separation |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode for 21DF |
| Detection | Multiple Reaction Monitoring (MRM) |
This is a representative protocol; specific parameters should be optimized for your instrumentation and application.
Quantitative Data Summary
The following table presents a summary of performance metrics for LC-MS/MS assays for 17-hydroxyprogesterone (17OHP) and 21-deoxycortisol (21DF) from a published study.
| Analyte | Lower Limit of Quantitation (nmol/L) | Intraday Precision (CV%) | Interday Precision (CV%) |
| 17OHP | 0.078 | 3.3% - 5.2% | 5.4% - 8.7% |
| 21DF | 0.064 | 1.5% - 3.4% | Not specified in the provided abstract |
Data from a study by Ng et al. (2023).
Visualizations
Logical Workflow for Troubleshooting Isomeric Interference
Caption: A flowchart for troubleshooting high 21-deoxycortisol results.
Experimental Workflow for 21-Deoxycortisol Analysis by LC-MS/MS
Caption: A typical workflow for 21-deoxycortisol analysis.
Signaling Pathway Illustrating the Source of 21-Deoxycortisol
Caption: Steroid pathway in 21-hydroxylase deficiency.
References
overcoming cross-reactivity issues with 21-Desoxycortisol immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 21-Deoxycortisol (21DF) immunoassays. Our aim is to help you overcome common challenges, with a focus on mitigating cross-reactivity to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is 21-Deoxycortisol and why is its measurement important?
21-Deoxycortisol (21DF) is a steroid hormone that is a key biomarker for diagnosing Congenital Adrenal Hyperplasia (CAH) due to 21-hydroxylase deficiency.[1][2][3] In this genetic disorder, the enzyme 21-hydroxylase is deficient, leading to a blockage in the cortisol synthesis pathway. This results in the accumulation of precursor steroids, including 17-hydroxyprogesterone (17OHP), which is then shunted to an alternative pathway and converted to 21DF. Therefore, elevated levels of 21DF are a highly specific indicator of 21-hydroxylase deficiency.
Q2: What are the main challenges associated with 21-Deoxycortisol immunoassays?
The primary challenge with 21DF immunoassays is cross-reactivity from other structurally similar steroids. Due to the high degree of structural similarity among steroid hormones, antibodies developed for a specific steroid may also bind to other related compounds, leading to inaccurate measurements. This is particularly relevant in conditions like CAH where precursor steroids are present in high concentrations. Furthermore, like all immunoassays, 21DF assays can be susceptible to matrix effects, issues with antibody specificity, and procedural errors.
Q3: Which compounds are known to cross-react with 21-Deoxycortisol immunoassays?
While manufacturers of 21-Deoxycortisol ELISA kits often state "no significant cross-reactivity," independent studies and data from cortisol immunoassays suggest that the following compounds are potential cross-reactants due to their structural similarity:
-
17-hydroxyprogesterone (17OHP): As the direct precursor to 21DF in the alternative pathway in 21-hydroxylase deficiency, 17OHP is often present in high concentrations and is a likely cross-reactant.
-
Cortisol: Although the antibody is intended to be specific for 21DF, some cross-reactivity with cortisol can occur.
-
11-Deoxycortisol: This steroid is structurally very similar to 21DF.
-
Corticosterone: Another steroid in the adrenal synthesis pathway with a similar core structure.
-
Prednisolone and 6-methylprednisolone: These synthetic glucocorticoids can also interfere with steroid immunoassays.[4]
It is crucial to consult the specific kit's datasheet for any available cross-reactivity data.
Troubleshooting Guide
Issue 1: Higher-than-Expected 21-Deoxycortisol Concentrations
| Possible Cause | Troubleshooting Steps |
| Cross-reactivity with other steroids | - Review Sample History: Check if the subject has a condition like CAH, which would lead to high levels of precursor steroids.[4] - Sample Purification: Implement a sample purification step like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering steroids before the immunoassay. - Confirm with a More Specific Method: Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to confirm the results. LC-MS/MS is considered the gold standard for steroid hormone analysis due to its high specificity. |
| Contamination | - Use Proper Aseptic Techniques: Handle all samples and reagents in a clean environment to prevent contamination. - Use Fresh Reagents: Prepare fresh buffers and reagent solutions for each assay. - Proper Pipetting Technique: Use fresh pipette tips for each sample and reagent to avoid cross-contamination. |
Issue 2: Low or No Signal
| Possible Cause | Troubleshooting Steps |
| Degraded 21-Deoxycortisol | - Proper Sample Storage: Ensure samples are stored correctly (typically at -20°C or lower) to prevent degradation of the analyte. - Minimize Freeze-Thaw Cycles: Aliquot samples to avoid repeated freezing and thawing. |
| Incorrect Assay Procedure | - Review Protocol: Carefully review the kit protocol to ensure all steps were followed correctly, including incubation times and temperatures. - Reagent Preparation: Confirm that all reagents were prepared and diluted according to the manufacturer's instructions. |
| Matrix Effects | - Sample Dilution: Dilute the sample to reduce the concentration of interfering substances in the matrix. - Use a Matrix-Matched Standard Curve: Prepare standards in a matrix similar to the samples to account for matrix effects. - Sample Purification: Utilize SPE or LLE to remove interfering matrix components. |
Issue 3: High Background
| Possible Cause | Troubleshooting Steps |
| Insufficient Washing | - Optimize Washing Steps: Increase the number of washes or the soaking time between washes to ensure complete removal of unbound reagents. |
| Non-specific Binding | - Blocking Buffer: Ensure the blocking buffer is effective. You may need to try different blocking agents. - Antibody Concentration: The concentration of the detection antibody may be too high. Titrate the antibody to find the optimal concentration. |
| Contaminated Reagents | - Use Fresh Reagents: Prepare fresh buffers and substrate solutions. Ensure the substrate has not been exposed to light. |
Quantitative Data on Cross-Reactivity
While specific cross-reactivity data for 21-Deoxycortisol immunoassays is often limited in product datasheets, the following table provides an example of cross-reactivity data for a cortisol immunoassay, which highlights the potential for interference from structurally similar steroids.
| Compound | Concentration Tested (ng/mL) | Cross-Reactivity (%) |
| 21-Deoxycortisol | 1000 | ~5-37% (varies by assay) |
| Prednisolone | 1000 | High |
| 6-Methylprednisolone | 1000 | High |
| 11-Deoxycortisol | 1000 | Moderate |
| Corticosterone | 1000 | Low to Moderate |
| 17-hydroxyprogesterone | 1000 | Low |
Note: This data is illustrative and is primarily from cortisol immunoassays. Users should always refer to the product insert for their specific 21-Deoxycortisol immunoassay kit for any available cross-reactivity information.
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Serum/Plasma Steroids
This protocol is a general guideline and may need optimization for specific applications.
Materials:
-
C18 SPE cartridges
-
Vacuum manifold
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ethyl acetate
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water through the column. Do not allow the column to dry out.
-
Sample Loading: Load 0.5-1 mL of serum or plasma onto the conditioned cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove polar impurities.
-
Elution: Elute the steroids from the cartridge with 3 mL of ethyl acetate into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40-50°C.
-
Reconstitution: Reconstitute the dried extract in the assay buffer provided with the immunoassay kit. Vortex thoroughly to ensure complete dissolution.
-
The sample is now ready for analysis in the 21-Deoxycortisol immunoassay.
Protocol 2: Liquid-Liquid Extraction (LLE) for Serum/Plasma Steroids
This protocol is a general guideline and should be performed in a fume hood with appropriate safety precautions.
Materials:
-
Diethyl ether or methyl tert-butyl ether (MTBE) (HPLC grade)
-
Glass test tubes with screw caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Pipette 0.5 mL of serum or plasma into a glass test tube.
-
Extraction: Add 2.5 mL of diethyl ether (or MTBE) to the tube.
-
Mixing: Cap the tube and vortex vigorously for 1-2 minutes.
-
Phase Separation: Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried extract in the assay buffer provided with the immunoassay kit. Vortex thoroughly.
-
The sample is now ready for analysis.
Visualizations
Caption: Steroidogenesis pathway in 21-hydroxylase deficiency.
Caption: Experimental workflow for 21-Deoxycortisol immunoassay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. SAT-LB13 Clinical Utility of 21-Deoxycortisol in Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of 21-Desoxycortisol Isomers
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and answers to frequently asked questions regarding the chromatographic separation of 21-Desoxycortisol and its isomers.
Frequently Asked Questions (FAQs)
Q1: What makes the chromatographic separation of 21-Desoxycortisol isomers so challenging?
The primary challenge lies in the structural similarity of 21-Desoxycortisol and its isomers, such as 11-deoxycortisol and corticosterone. These compounds are structural isomers, meaning they share the same molecular weight (346.467 g/mol ) and chemical formula (C21H30O4).[1][2][3] This results in very similar physicochemical properties, including polarity and hydrophobicity, making them difficult to resolve using standard chromatographic techniques.[4] Effective separation is crucial as they cannot be differentiated by mass spectrometry (MS/MS) alone, which can lead to inaccurate quantification and clinical interpretation.[1]
Q2: What are the most common isomers that interfere with 21-Desoxycortisol analysis?
The most clinically relevant isobaric (same mass) steroids that interfere with 21-Desoxycortisol (21DF) are 11-deoxycortisol and corticosterone. In clinical settings, particularly for diagnosing conditions like Congenital Adrenal Hyperplasia (CAH), failing to chromatographically separate these isomers can lead to misdiagnosis. Therefore, analytical methods must demonstrate distinct elution for these specific compounds.
Q3: What is a recommended starting point for developing an HPLC or UHPLC method for 21-Desoxycortisol isomer separation?
A robust starting point is a reversed-phase liquid chromatography (LC) method coupled with tandem mass spectrometry (MS/MS). Key components include:
-
Column: A C18 column is a common choice. However, columns with alternative selectivities, such as biphenyl phases, can offer significantly improved resolution for steroid isomers.
-
Mobile Phase: A gradient elution using methanol or acetonitrile as the organic modifier and water is typical. Methanol, in particular, can provide unique selectivity for steroids on biphenyl columns.
-
Modifier: The addition of a small amount of an acid, like 0.1% formic acid, to the mobile phase is recommended to improve peak shape and reproducibility by controlling the ionization of the analytes.
Q4: Can column chemistry significantly impact the separation of these isomers?
Yes, column chemistry is a critical factor. While C18 columns are widely used, stationary phases with different selectivities can provide superior resolution. For instance, a biphenyl bonded phase has been shown to dramatically increase the resolution between 21-deoxycortisol and 11-deoxycortisol compared to a standard C18 column under the same conditions. This is due to the unique interactions (e.g., π-π interactions) that biphenyl chemistry offers for aromatic and moderately polar analytes like steroids.
Troubleshooting Guide
This section addresses specific issues encountered during the separation of 21-Desoxycortisol isomers.
Problem 1: Poor Resolution or Co-elution of Isomers
dot```dot graph Troubleshooting_Poor_Resolution { graph [rankdir="LR", splines=ortho, nodesep=0.4, size="10,5!"]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Define nodes with specific colors problem [label="Problem:\nPoor Isomer Resolution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Cause:\nSuboptimal Column Chemistry", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Cause:\nIneffective Mobile Phase", fillcolor="#FBBC05", fontcolor="#202124"]; solution1a [label="Solution:\nSwitch to Biphenyl Column\nfor alternative selectivity.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution1b [label="Solution:\nUse a column with smaller\nparticles (e.g., < 2 µm)\nfor higher efficiency.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2a [label="Solution:\nChange Organic Modifier\n(e.g., Methanol instead of Acetonitrile).", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2b [label="Solution:\nOptimize Gradient\n(flatten the slope around\nthe elution time of isomers).", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2c [label="Solution:\nAdjust Column Temperature\nto alter selectivity.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define relationships problem -> {cause1, cause2} [color="#5F6368"]; cause1 -> {solution1a, solution1b} [label="Consider...", color="#5F6368"]; cause2 -> {solution2a, solution2b, solution2c} [label="Try...", color="#5F6368"]; }
Caption: Relationship between isobaric steroids requiring separation.
Experimental Protocols
Protocol 1: UHPLC-MS/MS Method for Isomer Separation
This protocol is based on a validated method for the separation of 21-Desoxycortisol from its clinically relevant isomers in biological samples.
-
Sample Preparation (Dried Blood Spot):
-
A 3.2 mm dried blood spot is eluted in a methanolic solution containing isotopically matched internal standards.
-
The eluate is dried down under nitrogen.
-
The sample is reconstituted with 200 µL of 40% methanol in water before analysis.
-
-
Chromatographic System:
-
System: Waters Acquity UPLC I class system.
-
Column: Waters CSH C18 (2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% v/v formic acid in 2% methanol.
-
Mobile Phase B: 0.1% v/v formic acid in methanol.
-
Flow Rate: (Not specified, but typical for UHPLC is 0.4-0.6 mL/min).
-
Column Temperature: (Not specified, but 40-50°C is common for steroid analysis).
-
-
Gradient Elution:
-
A 9.6-minute gradient is run, starting with 40% Solvent B and increasing to 60% Solvent B.
-
-
Detection:
-
Tandem Mass Spectrometry (MS/MS) is used for detection and quantification.
-
dot
Caption: General experimental workflow for LC-MS/MS analysis.
References
Technical Support Center: Quantification of Low Levels of 21-Deoxycortisol
Welcome to the technical support center for the quantification of 21-deoxycortisol (21-DF). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the measurement of low concentrations of this critical steroid intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the clinical significance of measuring 21-deoxycortisol?
A1: 21-deoxycortisol is a steroid intermediate in the glucocorticoid pathway. Its measurement is primarily significant in the diagnosis and management of congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency.[1][2][3][4][5] In this condition, the deficiency of the 21-hydroxylase enzyme leads to the accumulation of 17α-hydroxyprogesterone (17-OHP), which is then shunted to an alternative pathway and converted to 21-DF by the enzyme 11β-hydroxylase. Consequently, elevated levels of 21-DF are a specific marker for 21-hydroxylase deficiency. It is particularly useful in newborn screening to reduce false-positive results often seen with 17-OHP measurements, especially in premature infants.
Q2: Why is quantifying low levels of 21-deoxycortisol challenging?
A2: Quantifying low, basal levels of 21-deoxycortisol in healthy individuals is challenging due to several factors. In healthy individuals, 21-DF is a minor metabolite, and its circulating concentrations are very low. This necessitates highly sensitive analytical methods. Furthermore, immunoassays, a common method for hormone quantification, are prone to cross-reactivity with other structurally similar steroids, which can lead to inaccurate measurements, especially at low concentrations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior specificity and sensitivity but requires specialized equipment and expertise.
Q3: What are the typical reference ranges for 21-deoxycortisol?
A3: Reference ranges for 21-deoxycortisol can vary depending on the analytical method used (immunoassay vs. LC-MS/MS) and the population being tested (e.g., age, sex). It is crucial to establish and validate reference intervals within your own laboratory. However, published data can provide a general guide.
| Population | Method | Reference Range | Source |
| Healthy Adults | LC-MS/MS | <5.0 ng/dL | |
| Normal Children | RIA | 7.5 ± 5 ng/dL | |
| Untreated Children with 21-OHD | RIA | 2,225 ± 876 ng/dL | |
| Unaffected Newborns (for screening) | LC-MS/MS | Cutoff value: 0.85 ng/mL |
Note: These values are for informational purposes only. Clinical decisions should be based on laboratory-specific reference ranges. OHD stands for 21-hydroxylase deficiency.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results at Low Concentrations
Possible Cause:
-
Low Assay Sensitivity: The lower limit of quantification (LLOQ) of your assay may not be sufficient to reliably measure basal 21-DF levels.
-
Matrix Effects: Interference from other components in the sample matrix (e.g., plasma, serum) can suppress or enhance the analytical signal, leading to variability.
-
Instrument Contamination: Carryover from high-concentration samples can artificially elevate the results of subsequent low-concentration samples.
Troubleshooting Steps:
-
Verify LLOQ: Re-evaluate the LLOQ of your assay according to established validation protocols. Ensure that your low-level quality control (QC) samples are consistently within acceptable limits.
-
Assess Matrix Effects: Perform a matrix effect study by comparing the response of 21-DF in a standard solution to its response in a sample matrix from which the analyte has been removed. If significant matrix effects are observed, consider optimizing your sample preparation method (e.g., using a more efficient extraction technique like solid-phase extraction) or employing a stable isotope-labeled internal standard.
-
Implement Rigorous Wash Steps: For LC-MS/MS methods, optimize the wash steps between sample injections to minimize carryover. This may involve using a stronger wash solvent or increasing the wash volume and duration.
Issue 2: Falsely Elevated Cortisol Levels in Samples with High 21-Deoxycortisol
Possible Cause:
-
Immunoassay Cross-reactivity: This is a well-documented issue where the antibodies used in cortisol immunoassays cross-react with 21-deoxycortisol due to their structural similarity. This is particularly problematic in patients with 21-hydroxylase deficiency, where 21-DF levels can be extremely high.
Troubleshooting Steps:
-
Confirm with a Specific Method: If you suspect cross-reactivity, re-analyze the samples using a more specific method like LC-MS/MS, which can chromatographically separate cortisol from 21-deoxycortisol before detection.
-
Consult Assay Manufacturer's Data: Review the package insert or technical data sheet for your cortisol immunoassay to check the reported cross-reactivity of the antibody with 21-deoxycortisol and other related steroids.
-
Utilize Alternative Biomarkers: In a clinical context where 21-hydroxylase deficiency is suspected, relying on cortisol measurements from an immunoassay can be misleading. Prioritize the measurement of 21-deoxycortisol and 17-hydroxyprogesterone by a specific method for diagnosis and monitoring.
Experimental Protocols
Key Experiment: Quantification of 21-Deoxycortisol by LC-MS/MS
This is a generalized protocol and should be optimized and validated for your specific instrumentation and laboratory conditions.
1. Sample Preparation (Liquid-Liquid Extraction):
- To 100 µL of serum or plasma, add an internal standard solution (e.g., 21-deoxycortisol-d8).
- Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of hexane and ethyl acetate).
- Vortex for 1-2 minutes to ensure thorough mixing.
- Centrifuge to separate the aqueous and organic layers.
- Transfer the organic (upper) layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both containing a modifier like formic acid or ammonium acetate, is typically employed to achieve separation from other steroids.
- Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
- Tandem Mass Spectrometry (MS/MS):
- Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for 21-deoxycortisol and its internal standard are monitored. For example, a common transition for 21-deoxycortisol is m/z 347.2 -> 311.2.
3. Data Analysis:
- A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
- The concentration of 21-deoxycortisol in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Simplified steroidogenesis pathway showing the formation of 21-deoxycortisol.
Caption: Troubleshooting workflow for quantifying low levels of 21-deoxycortisol.
References
- 1. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including 21-Deoxycortisol and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 21-Deoxycortisol, Serum - Mayo Clinic Laboratories | Pediatric Catalog [pediatric.testcatalog.org]
- 3. Human Metabolome Database: Showing metabocard for 21-Deoxycortisol (HMDB0004030) [hmdb.ca]
- 4. 21-Deoxycortisol - Wikipedia [en.wikipedia.org]
- 5. karger.com [karger.com]
minimizing ion suppression for 21-Desoxycortisol-d4 in ESI-MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression and enhance signal intensity during the Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis of 21-Deoxycortisol-d4.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Q1: My 21-Deoxycortisol-d4 signal is weak, inconsistent, or completely suppressed. What are the likely causes and how can I resolve this?
A weak or inconsistent signal for your analyte is a common problem in ESI-MS, often pointing towards ion suppression.[1][2] Ion suppression occurs when other molecules in your sample matrix compete with your analyte for ionization in the ESI source, reducing the signal of your target steroid.[1][3]
To diagnose and resolve this issue, follow the systematic workflow below.
References
Technical Support Center: Accurate 21-Deoxycortisol Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of 21-Deoxycortisol (21-DOC). It is intended for researchers, scientists, and drug development professionals utilizing immunoassay and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Troubleshooting Guides
This section addresses specific issues that may be encountered during 21-Deoxycortisol quantification experiments.
Issue 1: Inaccurate or Inconsistent Results with Immunoassays
-
Question: My cortisol immunoassay results are unexpectedly high and do not correlate with the clinical picture of adrenal insufficiency. What could be the cause?
-
Answer: A primary cause of falsely elevated cortisol levels in immunoassays is cross-reactivity with other structurally similar steroids.[1][2][3] In the context of 21-hydroxylase deficiency, high circulating levels of 17α-hydroxyprogesterone (17OHP) and 21-Deoxycortisol can cross-react with the antibodies in many cortisol immunoassays, leading to a significant positive bias.[3] The degree of this interference can vary considerably between different commercial immunoassay platforms.[3] For instance, some older generation chemiluminescence immunoassay systems have been shown to provide spuriously high cortisol concentrations in patients with 21-hydroxylase deficiency.
-
Question: How can I mitigate the impact of cross-reactivity in my steroid immunoassays?
-
Answer:
-
Method Comparison: If possible, compare results from your immunoassay with a more specific method like LC-MS/MS, which is considered the gold standard for steroid analysis.
-
Platform Selection: Be aware that different immunoassay analyzers exhibit varying degrees of cross-reactivity. Researching the specificity of the particular assay and platform you are using is crucial.
-
Sample Dilution: Performing a serial dilution of the sample can sometimes help to assess for the presence of interference. If the results are not linear upon dilution, it may suggest the presence of cross-reacting substances.
-
Alternative Markers: In cases of suspected 21-hydroxylase deficiency, measuring 17OHP and androstenedione can provide a more accurate picture of the patient's adrenal function than cortisol immunoassays alone.
-
Issue 2: Challenges in LC-MS/MS Method Development and Execution
-
Question: I am observing poor peak shape and resolution for 21-Deoxycortisol in my LC-MS/MS analysis. How can I improve this?
-
Answer: Poor chromatography can be due to several factors. Ensure that your chromatographic method is optimized for the separation of steroid isomers. 21-Deoxycortisol has several isomers, such as 11-deoxycortisol and corticosterone, that need to be chromatographically separated to ensure accurate quantification. Consider the following:
-
Column Chemistry: Utilize a column with appropriate selectivity for steroids, such as a C18 or a pentafluorophenyl (PFP) column.
-
Mobile Phase Gradient: Optimize the gradient elution profile to achieve adequate separation of all target analytes and isomers. A typical gradient might involve a water/methanol or water/acetonitrile system with a small amount of formic acid or ammonium acetate to improve ionization.
-
Flow Rate and Temperature: Fine-tuning the flow rate and column temperature can also impact peak shape and resolution.
-
-
Question: My sample recovery is low and inconsistent. What steps can I take to optimize my sample preparation protocol?
-
Answer: Efficient sample preparation is critical for accurate and precise LC-MS/MS results. The choice of extraction method can significantly impact recovery.
-
Liquid-Liquid Extraction (LLE): LLE with solvents like dichloromethane or a mixture of dichloromethane and tert-butyl methyl ether is a common method for extracting steroids from plasma or serum. Ensure vigorous vortexing and complete phase separation for optimal extraction.
-
Solid-Phase Extraction (SPE): SPE with C18 or hydrophilic-lipophilic balance (HLB) cartridges can also be effective and may provide a cleaner extract than LLE. Proper conditioning of the SPE cartridge and optimization of the wash and elution steps are crucial for good recovery.
-
Supported Liquid Extraction (SLE): SLE is another technique that can offer high recovery and clean extracts.
-
Internal Standard: Always use a stable isotope-labeled internal standard (e.g., cortisol-d4) added at the beginning of the sample preparation process to correct for any losses during extraction and to account for matrix effects.
-
-
Question: I am concerned about matrix effects impacting the accuracy of my results. How can I assess and minimize them?
-
Answer: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS.
-
Assessment: Matrix effects can be evaluated by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution.
-
Minimization:
-
Efficient Sample Cleanup: A more rigorous sample preparation procedure (e.g., using SPE) can help to remove interfering matrix components.
-
Chromatographic Separation: Ensure that 21-Deoxycortisol is chromatographically separated from the bulk of the matrix components.
-
Stable Isotope-Labeled Internal Standard: The use of a co-eluting stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.
-
-
Frequently Asked Questions (FAQs)
-
Question: What is the primary advantage of using LC-MS/MS over immunoassays for 21-Deoxycortisol quantification?
-
Answer: The primary advantage of LC-MS/MS is its superior specificity. Unlike immunoassays, which are susceptible to cross-reactivity from other steroids, LC-MS/MS can accurately distinguish and quantify 21-Deoxycortisol even in the presence of high concentrations of structurally similar compounds. This leads to more accurate and reliable results, which are crucial for the correct diagnosis and management of conditions like congenital adrenal hyperplasia (CAH).
-
Question: What are the key parameters to optimize for a robust LC-MS/MS method for 21-Deoxycortisol?
-
Answer: Key parameters include:
-
Sample Preparation: Achieving high and reproducible extraction recovery while minimizing matrix effects.
-
Chromatography: Ensuring baseline separation of 21-Deoxycortisol from its isomers and other interfering substances.
-
Mass Spectrometry: Optimizing the precursor and product ion transitions (MRM), collision energy, and other source parameters to achieve maximum sensitivity and specificity.
-
-
Question: Are there any specific considerations for quantifying 21-Deoxycortisol in different biological matrices (e.g., plasma vs. dried blood spots)?
-
Answer: Yes, the sample matrix can influence the choice of extraction method and the potential for interferences. For dried blood spots (DBS), the extraction typically involves eluting the spot with a methanol-based solution. For plasma or serum, liquid-liquid extraction or solid-phase extraction are more common. It is essential to validate the method for each specific matrix to ensure accuracy and precision.
Quantitative Data Summary
Table 1: Comparison of Immunoassay and LC-MS/MS for Steroid Quantification
| Steroid | Method | Reported Discrepancy | Reference |
| 17OHP | Immunoassay vs. LC-MS/MS | Immunoassays consistently overestimate concentrations by about 30-50%. | |
| Androstenedione | Immunoassay vs. LC-MS/MS | Immunoassays show considerable overestimation compared to LC-MS/MS. | |
| Testosterone (in females) | Immunoassay vs. LC-MS/MS | Immunoassays are prone to interferences and can be inaccurate at low concentrations. |
Table 2: Typical Performance Characteristics of an LC-MS/MS Method for 21-Deoxycortisol
| Parameter | Typical Value | Reference |
| Linearity Range | 0.25–50 ng/mL | |
| Mean Extraction Recovery | 83%–96% | |
| Inter-day Precision (%RSD) | < 15% | |
| Intra-day Precision (%RSD) | < 15% |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE) for Plasma/Serum
-
To 150 µL of calibrator, quality control, or patient serum, add 150 µL of a deuterated internal standard mixture.
-
Mix and let the solution stand for 5 minutes.
-
Add 900 µL of a solvent mixture of dichloromethane and tert-butyl methyl ether (1:2, v/v).
-
Vortex the mixture vigorously for 10 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 75-150 µL of a methanol/water (50/50, v/v) solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: General LC-MS/MS Conditions for 21-Deoxycortisol Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., Atlantis dC18, 3 µm).
-
Mobile Phase A: Water with 0.05% formic acid or 20.0 mM ammonium acetate.
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient: A gradient from a lower to a higher percentage of Mobile Phase B over approximately 10 minutes. For example, starting with 20% B and increasing to 90% B.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Column Temperature: 45°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode or atmospheric pressure chemical ionization (APCI).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 21-Deoxycortisol and the internal standard. Example transitions (m/z): 347.17 ⟶ 311.12 for 21-Deoxycortisol.
Visualizations
Caption: Experimental workflow for 21-Deoxycortisol quantification by LC-MS/MS.
Caption: Troubleshooting decision tree for immunoassay-based 21-Deoxycortisol quantification.
Caption: Simplified steroidogenesis pathway highlighting the formation of 21-Deoxycortisol.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. False elevation of serum cortisol in chemiluminescence immunoassay by Siemens Advia Centaur XP system in 21-hydroxylase deficiency: an ‘endocrine laboma’ - PMC [pmc.ncbi.nlm.nih.gov]
dealing with isobaric interference from 11-deoxycortisol and corticosterone
Welcome to the technical support center for steroid analysis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the quantification of steroid hormones, with a specific focus on managing isobaric interference between 11-deoxycortisol and corticosterone.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to differentiate between 11-deoxycortisol and corticosterone in my samples?
A1: 11-deoxycortisol and corticosterone are isobaric, meaning they have the same nominal mass-to-charge ratio (m/z). This makes it impossible to distinguish them using mass spectrometry alone without prior separation. Therefore, effective chromatographic separation is crucial for their accurate and individual quantification.[1][2][3]
Q2: What is the most common analytical method for measuring 11-deoxycortisol and corticosterone?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of steroid hormones like 11-deoxycortisol and corticosterone.[4][5] This technique offers high specificity and sensitivity, which is essential for resolving isobaric interferences and measuring low endogenous concentrations.
Q3: Can I use an immunoassay to measure 11-deoxycortisol and corticosterone?
A3: While immunoassays are available, they are prone to cross-reactivity with other structurally similar steroids, which can lead to inaccurate results. LC-MS/MS is recommended for its superior specificity, especially when dealing with isobaric compounds.
Q4: What are the expected mass transitions for 11-deoxycortisol and corticosterone in an LC-MS/MS experiment?
A4: In positive electrospray ionization mode (ESI+), the typical precursor ion for both 11-deoxycortisol and corticosterone is m/z 347.1. However, their fragmentation patterns differ, allowing for differentiation using Multiple Reaction Monitoring (MRM). Common quantifier and qualifier ions are listed in the table below.
Troubleshooting Guide
Issue 1: Poor or no chromatographic separation of 11-deoxycortisol and corticosterone peaks.
-
Cause: The analytical column and/or mobile phase gradient are not optimized for resolving these isomers.
-
Solution:
-
Column Selection: Consider using a column with a different stationary phase. Biphenyl columns have shown superior resolution for steroid isomers compared to standard C18 columns. Fused core C18-AR columns have also been used successfully.
-
Gradient Optimization: Increase the gradient length to allow for better separation. A shallow gradient with a slow increase in the organic mobile phase can significantly improve the resolution of isobaric compounds. For example, a 15-minute gradient slowly increasing the methanol concentration from 35% to 80% has been shown to resolve these isobars.
-
Flow Rate: A lower flow rate can sometimes improve resolution.
-
Column Temperature: Adjusting the column temperature can alter selectivity and improve separation.
-
Issue 2: Inconsistent or low recovery of analytes during sample preparation.
-
Cause: The chosen extraction method may not be optimal for your sample matrix.
-
Solution:
-
Extraction Method: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used. For plasma or serum, LLE with solvents like methyl-tert-butyl-ether (MTBE) or chloroform is effective. SPE with cartridges like SOLAµ HRP can provide cleaner extracts and high, reproducible recovery.
-
pH Adjustment: The pH of the sample can influence the extraction efficiency of steroids. Experiment with pH adjustments prior to extraction.
-
Internal Standards: Always use a stable isotope-labeled internal standard for each analyte (e.g., corticosterone-d8, 11-deoxycortisol-d2) to account for matrix effects and variability in extraction recovery and instrument response.
-
Issue 3: High background noise or interfering peaks in the chromatogram.
-
Cause: Matrix effects from complex biological samples (e.g., plasma, serum) can interfere with analyte detection.
-
Solution:
-
Sample Preparation: A more rigorous sample clean-up is necessary. Combining protein precipitation with LLE or SPE can result in a cleaner extract.
-
Chromatography: Ensure that the interfering peaks are not co-eluting with your analytes of interest by optimizing the chromatographic method.
-
Mass Spectrometry: Use highly specific MRM transitions (quantifier and qualifier) to minimize the detection of interfering compounds. An interference is likely present if the ratio of the quantifier to qualifier ion deviates significantly from that of a pure standard.
-
Data Presentation
Table 1: Typical LC-MS/MS Parameters for 11-Deoxycortisol and Corticosterone Analysis
| Analyte | Precursor Ion (m/z) | Quantifier Ion (m/z) | Collision Energy (V) | Qualifier Ion (m/z) | Collision Energy (V) |
| 11-Deoxycortisol | 347.1 | 109.0 | 27 | 97.0 | 25 |
| Corticosterone | 347.1 | 121.1 | 41 | 105.1 | 27 |
Note: Collision energies are instrument-dependent and may require optimization. Data sourced from Thermo Fisher Scientific application notes.
Table 2: Comparison of Chromatographic Columns for Steroid Isomer Separation
| Column Type | Stationary Phase | Key Advantages | Reference |
| Accucore Biphenyl | Biphenyl | Excellent resolution of structural isomers, different elution order compared to C18. | |
| ACE Excel 2 C18-AR | C18-AR (Aromatic) | Reliable separation of corticosterone and its isomers. | |
| Xterra C18 | C18 | Widely used, effective with optimized gradients. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
This protocol is adapted from a method for the analysis of 11 steroids from human plasma.
-
Sample Pre-treatment: Mix 400 µL of plasma or serum with 400 µL of 2% zinc sulfate solution.
-
Centrifugation: Centrifuge the mixture to precipitate proteins.
-
SPE Plate Preparation: Condition a SOLAµ HRP SPE plate with methanol and then equilibrate with water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the SPE plate.
-
Washing: Wash the SPE plate with 20% methanol to remove interferences.
-
Elution: Elute the steroids with an elution solvent (e.g., 80% acetonitrile, 20% methanol).
-
Dilution: Dilute the eluate with the initial mobile phase (e.g., Mobile Phase A) before injection into the LC-MS/MS system.
Protocol 2: Liquid Chromatography Method for Separation of 11-Deoxycortisol and Corticosterone
This protocol is a representative method for achieving baseline separation.
-
LC System: A UHPLC system such as a Thermo Scientific Vanquish Horizon.
-
Column: Thermo Scientific Accucore Biphenyl (100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A linear gradient over 12-15 minutes. For example, starting at 35% B and increasing to 80% B. A longer, shallower gradient is key for resolving isobars.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10-50 µL.
Visualizations
Caption: Steroidogenesis pathway highlighting the isobaric relationship between 11-deoxycortisol and corticosterone.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis with Appropriate Isomeric Steroid Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synnovis.co.uk [synnovis.co.uk]
- 4. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
avoiding falsely elevated cortisol results due to 21-deoxycortisol cross-reactivity
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential inaccuracies in cortisol measurements due to 21-deoxycortisol cross-reactivity. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy of your results.
Troubleshooting Guides
This section provides a step-by-step approach to identifying and resolving falsely elevated cortisol results.
Issue: Unexpectedly High Cortisol Levels in an Immunoassay
Symptoms:
-
Cortisol levels are higher than the expected physiological range.
-
Results are inconsistent with the clinical picture or other biomarker data.
-
High cortisol is observed in samples from subjects with suspected or confirmed 21-hydroxylase deficiency (Congenital Adrenal Hyperplasia).
Troubleshooting Workflow:
Validation & Comparative
Validation of 21-Desoxycortisol-d4 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 21-Desoxycortisol (21-DOC), the selection of an appropriate internal standard (IS) is a critical step in ensuring method accuracy and reliability. This guide provides a comprehensive comparison of 21-Desoxycortisol-d4 and other commonly employed internal standards, supported by experimental data and detailed protocols.
Performance Comparison of Internal Standards
The ideal internal standard should closely mimic the analyte's behavior during sample preparation and analysis. Deuterated analogs of the analyte, such as 21-Desoxycortisol-d8, are often considered the gold standard. However, other deuterated steroids like Cortisol-d4 have also been successfully validated and are frequently used in multi-analyte steroid panels. The following tables summarize the performance of various internal standards from published literature.
Table 1: Performance Characteristics of Internal Standards for 21-Desoxycortisol Analysis
| Internal Standard | Analyte(s) | Linearity Range (ng/mL) | Mean Extraction Recovery (%) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Citation(s) |
| Cortisol-d4 | 21-DOC, 17-OHP, Cortisol, Cortisone | 0.25–50 (for 21-DOC) | 83–96 | < 13.6 | < 13.6 | [1][2][3] |
| 21-Desoxycortisol-d8 | 21-DOC and other steroids | 0–101 (for 21-DOC) | Not Specified | Not Specified | Not Specified | [4] |
| [¹³C₃]-17OHP, and others | 17OHP, 11DF, 21DF, Cortisol | 0.13–99.2 nmol/L (for 21DF) | Not Specified | < 10 | < 10 | [5] |
CV: Coefficient of Variation; 17-OHP: 17-Hydroxyprogesterone; 11DF: 11-Deoxycortisol; 21DF: 21-Deoxycortisol.
Experimental Protocols
Detailed methodologies are crucial for replicating and evaluating the performance of an internal standard. Below are summarized protocols from studies that have validated internal standards for 21-Desoxycortisol analysis.
Protocol 1: UHPLC-MS/MS Method using Cortisol-d4 as Internal Standard
This method is designed for the simultaneous measurement of 21-Desoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone in human plasma.
1. Sample Preparation:
-
To a plasma sample, add Cortisol-d4 as the internal standard.
-
Perform liquid-liquid extraction using a mixture of dichloromethane and tert-butylmethyl ether (1:2, v/v).
-
Evaporate the organic layer and reconstitute the residue for analysis.
2. Chromatographic Conditions:
-
Column: Atlantis dC18 (3 µm)
-
Mobile Phase: 20.0 mM ammonium acetate and acetonitrile (50:50, v/v)
-
Flow Rate: 0.3 mL/minute (isocratic)
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI+)
-
Detection: Multiple reaction monitoring (MRM)
-
MRM Transitions (m/z):
-
21-Desoxycortisol: 347.17 ⟶ 311.12
-
Cortisol-d4 (IS): 367.19 ⟶ 121.24
-
Protocol 2: LC-MS/MS Method using Isotope-Labeled Internal Standards
This method is suitable for the analysis of a panel of steroids, including 21-Desoxycortisol, from dried blood spots.
1. Sample Preparation:
-
Elute a 3.2 mm dried blood spot with a methanolic solution containing a suite of isotopically matched internal standards, including 21-Desoxycortisol-d8.
2. Chromatographic and Mass Spectrometry Conditions:
-
Specific details on the LC-MS/MS parameters were not fully provided in the abstract, but the method involves chromatographic separation of isomeric steroids.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical relationship in the validation process.
Caption: General workflow for the validation of an internal standard in a bioanalytical method.
Caption: Key parameters for the validation of an analytical method using an internal standard.
Conclusion
The choice of an internal standard is pivotal for the development of robust and reliable quantitative assays for 21-Desoxycortisol. While the isotopically labeled analog, 21-Desoxycortisol-d8, represents the ideal choice due to its similar physicochemical properties, Cortisol-d4 has been demonstrated to be a suitable and effective internal standard in numerous validated methods. The selection should be based on the specific requirements of the assay, including the need for simultaneous analysis of other steroids and the availability of the standard. The provided data and protocols offer a solid foundation for researchers to make an informed decision and to develop and validate their own analytical methods for 21-Desoxycortisol.
References
- 1. researchgate.net [researchgate.net]
- 2. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis with Appropriate Isomeric Steroid Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Free Cortisol and Free 21-Deoxycortisol in the Clinical Evaluation of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Steroid Analysis: A Comparative Guide to 21-Desoxycortisol-d4 and Other Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of steroids, the choice of an internal standard is a critical decision that directly impacts data quality and reliability. This guide provides an objective comparison of 21-Desoxycortisol-d4 and other internal standards, supported by experimental data, to facilitate an informed selection for your analytical needs.
In the realm of liquid chromatography-mass spectrometry (LC-MS/MS) based steroid analysis, the use of an internal standard (IS) is indispensable for correcting analytical variability. An ideal IS should closely mimic the physicochemical properties of the analyte of interest, co-eluting from the liquid chromatography column and exhibiting similar ionization behavior in the mass spectrometer. This ensures accurate compensation for variations in sample preparation, matrix effects, and instrument response.[1][2] The two primary categories of internal standards used in steroid analysis are stable isotope-labeled (deuterated) internal standards and non-deuterated (structural analog) internal standards.
Deuterated Internal Standards: The Superior Choice
Deuterated internal standards, such as this compound, are considered the "gold standard" in quantitative bioanalysis.[2][3] In these standards, one or more hydrogen atoms in the steroid molecule are replaced with deuterium, a stable isotope of hydrogen. This subtle mass change allows the mass spectrometer to differentiate the IS from the endogenous analyte, while their near-identical chemical and physical properties ensure they behave almost identically throughout the analytical process.[3] This co-elution and similar ionization response provide the most effective compensation for matrix effects, which are a major source of inaccuracy in bioanalytical methods.
Structural analogs, on the other hand, are molecules that are chemically similar but not identical to the analyte. While more readily available and less expensive, they may not co-elute perfectly with the analyte and can be affected differently by the sample matrix, potentially leading to compromised data accuracy and precision.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The theoretical advantages of deuterated internal standards are consistently demonstrated in experimental data. Methods employing these standards exhibit superior accuracy, precision, and robustness, particularly in complex biological matrices like plasma, serum, and urine.
| Performance Parameter | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated Internal Standard (Structural Analog) |
| Accuracy | High (closer to 100% recovery) | Variable, can be significantly lower |
| Precision (CV%) | Low (typically <15%) | Higher, more variable |
| Matrix Effect Compensation | Excellent, co-elutes with analyte | Less effective, may not co-elute perfectly |
| Extraction Recovery | Mirrors analyte recovery closely | May differ from analyte recovery |
| Cost | Higher | Lower |
| Availability | Can be limited for some analytes | Generally more available |
This compound in Steroid Panels
21-Desoxycortisol is a crucial biomarker for diagnosing congenital adrenal hyperplasia (CAH), specifically 21-hydroxylase deficiency. Its accurate measurement is critical for both newborn screening and ongoing patient management. The use of a deuterated internal standard like 21-Desoxycortisol-d8 has been shown to be effective in multi-steroid panels. While specific performance data for this compound was not found in a direct head-to-head comparison with a wide array of other standards in a single study, the principles of isotope dilution mass spectrometry strongly support its superiority over non-deuterated alternatives.
One study developing a UHPLC-MS/MS assay for 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone utilized Cortisol-d4 as the internal standard for all four analytes. The mean extraction recovery for the analytes was in the range of 83-96%, with the recovery of the Cortisol-d4 IS at 93%. This demonstrates the ability of a single deuterated standard to effectively track the analytical behavior of structurally similar steroids.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results in steroid analysis. Below are representative experimental protocols for steroid analysis using a deuterated internal standard.
Protocol 1: Steroid Profile Analysis in Human Plasma using LC-MS/MS
This method is adapted from a validated assay for the simultaneous quantification of multiple steroids.
1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):
-
To 250 µL of serum, add a cocktail of deuterated internal standards, including this compound.
-
Perform protein precipitation by adding a solution such as zinc sulfate in methanol.
-
Follow with liquid-liquid extraction using a solvent like dichloromethane or a mixture of dichloromethane and tert-butylmethyl ether.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for steroid separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium acetate is typically employed.
-
MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is common for steroids.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding deuterated internal standard.
Visualizing the Workflow and Steroid Pathways
To better illustrate the processes involved, the following diagrams outline a typical experimental workflow and a simplified steroidogenesis pathway.
Conclusion
The selection of an appropriate internal standard is fundamental to achieving high-quality, reliable data in steroid analysis. The evidence overwhelmingly supports the use of deuterated internal standards, such as this compound, as the superior choice for mitigating matrix effects and ensuring the accuracy and precision of quantitative results. While the initial investment may be higher, the significant improvement in data integrity justifies the cost, particularly in regulated environments and for critical clinical diagnostic applications. For the analysis of 21-Desoxycortisol and other steroids, a deuterated internal standard is unequivocally the recommended best practice.
References
21-Deoxycortisol vs. 17-OHP: A Comparative Guide for the Diagnosis of Congenital Adrenal Hyperplasia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 21-deoxycortisol (21-DOF) and 17-hydroxyprogesterone (17-OHP) as biomarkers for the diagnosis of Congenital Adrenal Hyperplasia (CAH), specifically focusing on 21-hydroxylase deficiency, which accounts for over 90% of CAH cases.[1] This document is intended to assist researchers, scientists, and drug development professionals in understanding the relative performance of these biomarkers, supported by experimental data and detailed methodologies.
Steroidogenesis Pathway in 21-Hydroxylase Deficiency
Congenital Adrenal Hyperplasia is a group of autosomal recessive disorders characterized by impaired cortisol synthesis.[2][3] The most common form is caused by a deficiency of the enzyme 21-hydroxylase.[1] This deficiency disrupts the normal steroidogenesis pathway, leading to an accumulation of cortisol precursors and a shunting of these precursors towards androgen production. The following diagram illustrates this altered pathway, highlighting the roles of 17-OHP and 21-deoxycortisol.
Caption: Steroidogenesis pathway in 21-hydroxylase deficiency.
Biomarker Comparison: 21-Deoxycortisol vs. 17-OHP
17-Hydroxyprogesterone (17-OHP)
For many years, 17-OHP has been the primary biomarker for CAH diagnosis and newborn screening.[4] Its accumulation is a direct consequence of the 21-hydroxylase enzyme block. However, the utility of 17-OHP is limited by a significant number of false-positive results, particularly in premature infants, sick or stressed newborns. Furthermore, elevated 17-OHP levels can also be observed in other forms of CAH, such as 11-hydroxylase deficiency, leading to a lack of specificity.
21-Deoxycortisol (21-DOF)
21-Deoxycortisol is a steroid metabolite formed from 17-OHP via the action of the enzyme 11β-hydroxylase. Under normal conditions, 21-DOF is present in very low concentrations. However, in 21-hydroxylase deficiency, the excess 17-OHP is shunted to this alternative pathway, leading to a significant increase in 21-DOF levels. A key advantage of 21-DOF is its high specificity for 21-hydroxylase deficiency, as it is not typically elevated in premature infants or in other forms of CAH.
Quantitative Data Summary
The following tables summarize the diagnostic performance of 21-deoxycortisol and 17-OHP in the diagnosis of non-classic CAH (NCCAH).
Table 1: Diagnostic Accuracy of Basal 21-Deoxycortisol and 17-OHP for NCCAH (LC-MS/MS)
| Biomarker | Cut-off (nmol/L) | Sensitivity (%) | Specificity (%) | Reference |
| 21-Deoxycortisol | 0.31 | 100 | 96.8 | |
| 17-OHP | 3.0 | 100 | - |
Table 2: Diagnostic Accuracy of Stimulated 21-Deoxycortisol and 17-OHP for NCCAH (LC-MS/MS)
| Biomarker | Cut-off (nmol/L) | Sensitivity (%) | Specificity (%) | Reference |
| 21-Deoxycortisol | 13.3 | 100 | 100 | |
| 17-OHP | 20.7 | 100 | - |
Experimental Protocols
Measurement of 21-Deoxycortisol and 17-OHP by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the simultaneous, sensitive, and specific quantification of multiple steroids.
Sample Preparation (Serum)
-
Internal Standard Addition: Add an internal standard solution (e.g., deuterated 21-deoxycortisol and 17-OHP) to the serum sample.
-
Protein Precipitation: Precipitate proteins by adding a solvent such as acetonitrile.
-
Liquid-Liquid Extraction: Extract the steroids from the supernatant using an organic solvent like methyl tert-butyl ether (MTBE).
-
Evaporation: Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Parameters
-
Chromatographic Separation: Utilize a C18 reverse-phase column to separate the steroids. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile with a modifier like ammonium acetate is commonly used.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor specific precursor-to-product ion transitions for each analyte and internal standard in Multiple Reaction Monitoring (MRM) mode.
Table 3: Example MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 21-Deoxycortisol | 347.2 | 121.1 |
| 17-OHP | 331.2 | 97.0 |
Quality Control
-
Include calibration standards and quality control samples at low, medium, and high concentrations in each analytical run to ensure accuracy and precision.
Measurement of 17-OHP by Immunoassay (Dried Blood Spots)
Immunoassays are commonly used for high-throughput newborn screening.
Sample Preparation (Dried Blood Spots)
-
Punching: Punch a small disc (e.g., 3.2 mm) from the dried blood spot on the filter paper card.
-
Elution: Elute the steroids from the disc by incubating it in an assay buffer.
Immunoassay Protocol (ELISA)
-
Coating: Use microtiter plates pre-coated with an antibody specific to 17-OHP.
-
Competitive Binding: Add the eluted sample (containing 17-OHP) and a fixed amount of enzyme-labeled 17-OHP to the wells. The unlabeled 17-OHP from the sample and the enzyme-labeled 17-OHP compete for binding to the antibody.
-
Washing: After incubation, wash the wells to remove any unbound components.
-
Substrate Addition: Add a substrate that reacts with the enzyme to produce a colored product.
-
Detection: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is inversely proportional to the concentration of 17-OHP in the sample.
Quality Control
-
Run calibrators and controls with known 17-OHP concentrations with each batch of samples to generate a standard curve and validate the assay performance.
Diagnostic Workflow for CAH
The following diagram outlines a typical workflow for the diagnosis of CAH, incorporating both 17-OHP and 21-deoxycortisol.
Caption: Diagnostic workflow for Congenital Adrenal Hyperplasia.
Conclusion
While 17-OHP remains a cornerstone of CAH screening, its limitations, particularly its high false-positive rate, necessitate the use of more specific biomarkers. 21-Deoxycortisol has emerged as a highly specific and sensitive marker for 21-hydroxylase deficiency. The integration of 21-DOF measurement, particularly by LC-MS/MS, into diagnostic algorithms can significantly improve the accuracy of CAH diagnosis, reducing unnecessary stress on patients and healthcare systems. For researchers and drug development professionals, understanding the distinct roles and performance characteristics of these biomarkers is crucial for the design of clinical trials and the development of novel therapies for CAH.
References
A Comparative Guide to the Accuracy of 21-Desoxycortisol-d4 in Quantitative Steroid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of steroids is paramount in clinical diagnostics, endocrinology research, and pharmaceutical development. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest levels of accuracy and precision. This guide provides an objective comparison of the performance of 21-Desoxycortisol-d4 as an internal standard in the quantitative analysis of 21-Desoxycortisol, alongside other commonly used alternatives. The information presented is supported by experimental data from published studies to aid researchers in selecting the most appropriate internal standard for their analytical needs.
The Critical Role of Internal Standards in Quantitative Steroid Analysis
An ideal internal standard should be chemically and physically identical to the analyte of interest, allowing it to mimic the analyte's behavior throughout the entire analytical process, from sample extraction to detection. This co-behavior is crucial for compensating for variations in sample preparation, matrix effects, and instrument response, ultimately leading to robust and reliable quantitative results. Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are widely used due to their close similarity to the native analyte and their distinct mass, which allows for their differentiation by the mass spectrometer.
Performance Comparison of Internal Standards for 21-Desoxycortisol Analysis
Disclaimer: The following data is compiled from different studies. Direct comparison of performance metrics should be interpreted with caution as experimental conditions vary between laboratories.
Table 1: Performance of this compound as an Internal Standard
| Performance Parameter | Reported Value(s) | Study Reference |
| Linearity Range | 0.13 - 99.2 nmol/L | [1] |
| Lower Limit of Quantification (LLOQ) | 0.19 nmol/L | [1] |
| Imprecision (CV%) | Within-day: 5.7% (low), 6.1% (high)Between-day: 8.6% (low), 8.8% (high) | [1] |
| Accuracy (Bias %) | Not explicitly reported, but recovery was 98% | [1] |
Table 2: Performance of 21-Desoxycortisol-d8 as an Internal Standard
| Performance Parameter | Reported Value(s) | Study Reference |
| Linearity Range | Not explicitly stated, but validated. | [2] |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated for 21-Deoxycortisol. | |
| Precision (Inter-assay CV%) | <10% for the entire steroid panel | |
| Accuracy (Bias %) | 85% to 115% relative to nominal control serum values |
Table 3: Performance of Cortisol-d4 as a Surrogate Internal Standard for 21-Desoxycortisol
| Performance Parameter | Reported Value(s) | Study Reference |
| Linearity Range for 21-DOC | 0.25–50 ng/mL | |
| Mean Extraction Recovery for 21-DOC | 83%–96% | |
| Precision (CV%) for 21-DOC | Within and between days < 13.6% | |
| Accuracy (Bias %) for 21-DOC | -9.2% to 12% |
Discussion of Internal Standard Selection
The choice of an internal standard is a critical step in method development. While an isotopically labeled analog of the analyte is ideal, several factors should be considered:
-
Degree of Deuteration: The number of deuterium atoms can influence the chromatographic behavior of the internal standard. A higher degree of deuteration (e.g., d8) may lead to a more noticeable isotopic effect, potentially causing a slight shift in retention time compared to the native analyte. This can be a disadvantage if the analyte and internal standard do not experience the same degree of matrix effects. A lower degree of deuteration (e.g., d4) may result in closer co-elution.
-
Structural Similarity: Using a structurally similar but not identical deuterated internal standard, such as Cortisol-d4 for 21-Desoxycortisol, is a more cost-effective approach. However, this method assumes that the two compounds will behave identically during sample preparation and ionization, which may not always be the case and can introduce inaccuracies.
-
13C-Labeled Standards: Carbon-13 labeled internal standards are often considered the "gold standard" as they typically exhibit near-perfect co-elution with the analyte and are not susceptible to the isotopic effects sometimes observed with deuterated standards. However, they are generally more expensive and less commercially available.
Experimental Protocols
Method 1: Quantification of Free 21-Deoxycortisol using 21-Deoxycortisol-d4
This method was developed and validated for the measurement of free cortisol and free 21-Deoxycortisol (21DF) in serum.
-
Internal Standard: [2H4]-21DF
-
Sample Preparation:
-
Add an internal standard mix containing [2H4]-21DF to 100 µL of serum.
-
Perform protein precipitation with acetonitrile containing 0.1% formic acid.
-
Incubate for at least 10 minutes at room temperature and centrifuge.
-
Transfer 200 μL of the supernatant and add 300 μL of H2O.
-
Perform solid-phase extraction (SPE) using Oasis HLB 1-cc cartridges.
-
-
LC-MS/MS Analysis:
-
Chromatography: Details of the chromatographic separation were not fully specified in the abstract.
-
Mass Spectrometry: Performed on a triple quadrupole mass spectrometer. The collision energy was optimized for each analyte and internal standard, and two mass transitions (quantitative and qualitative) were monitored.
-
Method 2: Quantification of a Steroid Panel using 21-Deoxycortisol-d8
This method was developed for the simultaneous quantification of 16 serum steroids.
-
Internal Standard: 21-deoxycortisol-2,2,4,6,6,21,21,21-d8 (21DF-d8)
-
Sample Preparation:
-
Add 150 µL of a deuterated internal standard mixture to 150 µL of calibrators, QC serum, or patient serum.
-
Mix and let stand for 5 minutes.
-
Load the mixture onto an Isolute SLE+ 0.4 mL cartridge.
-
Allow the samples to adsorb for 5 minutes before eluting the steroids with 2 x 0.9 mL of methylene chloride.
-
Evaporate the eluates to dryness and reconstitute in 150 µL of methanol/water (50/50, v/v).
-
-
LC-MS/MS Analysis:
-
Chromatography: High-performance liquid chromatography at 45°C with a flow rate of 0.4 mL/min, using a gradient from 80% phase A (water + 0.05% formic acid) and 20% phase B (methanol) to 10% phase A and 90% phase B over 10 minutes.
-
Mass Spectrometry: Detection was performed by atmospheric pressure chemical ionization (APCI) operating in positive mode.
-
Method 3: Quantification of a Steroid Panel using Cortisol-d4
This method was developed for the simultaneous measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone in human plasma.
-
Internal Standard: Cortisol-d4
-
Sample Preparation:
-
Add Cortisol-d4 as an internal standard to plasma samples.
-
Extract the steroids with a mixture of dichloromethane and tert-butylmethyl ether (1:2, v/v).
-
-
LC-MS/MS Analysis:
-
Chromatography: Performed on an Atlantis dC18 (3 μm) column using a mobile phase of 20.0 mM ammonium acetate and acetonitrile (50:50, v:v) at an isocratic flow rate of 0.3 mL/minute.
-
Mass Spectrometry: Analytes were detected and quantified in the positive ion mode of electrospray ionization using multiple reaction monitoring. The mass to charge (m/z) transition for 21-DOC was 347.17 ⟶ 311.12.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the general experimental workflows for quantitative steroid analysis using a deuterated internal standard.
Caption: A generalized workflow for quantitative steroid analysis using a deuterated internal standard.
Caption: Simplified steroidogenesis pathway highlighting the formation of 21-Desoxycortisol.
Conclusion
The selection of an appropriate internal standard is a critical determinant of accuracy in the quantitative analysis of 21-Desoxycortisol. While this compound is a suitable and commonly used internal standard, researchers should be aware of the potential for isotopic effects that may influence chromatographic separation. For methods requiring the highest level of accuracy, a 13C-labeled internal standard, if available, may be a superior choice, although at a higher cost. The use of a structurally similar deuterated steroid like Cortisol-d4 offers a more economical option but may compromise accuracy due to potential differences in analytical behavior. Ultimately, the choice of internal standard should be based on a thorough method validation that assesses linearity, precision, accuracy, and matrix effects to ensure the generation of reliable and reproducible data.
References
Methodologies at a Glance: Immunoassay vs. Mass Spectrometry
An Inter-Laboratory Perspective on 21-Deoxycortisol Measurement: A Comparative Guide
The accurate measurement of 21-deoxycortisol (21-DOC), a crucial biomarker for diagnosing and managing congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency, presents a significant challenge for clinical laboratories.[1][2][3] This guide provides a comparative analysis of the predominant methods used for 21-DOC quantification, supported by data from inter-laboratory comparisons and proficiency testing programs. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of 21-DOC measurement and select the most appropriate analytical methodology.
Historically, immunoassays were the primary method for steroid hormone analysis. However, for 21-deoxycortisol, these methods are prone to cross-reactivity with other structurally similar steroids, leading to inaccurate results.[4] The advent of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has provided a more specific and sensitive alternative, which is now considered the gold standard for 21-DOC measurement.[5]
Inter-laboratory studies consistently demonstrate the superior performance of LC-MS/MS over immunoassays. Data from various studies indicate that immunoassays tend to overestimate 17-hydroxyprogesterone (17OHP) and androstenedione levels, which could lead to overtreatment with glucocorticoids. In contrast, LC-MS/MS methods show better agreement with reference values and less variability between laboratories.
Performance in Proficiency Testing
Proficiency testing (PT) programs, such as the one offered by the Centers for Disease Control and Prevention's (CDC) Newborn Screening Quality Assurance Program (NSQAP), play a vital role in assessing and improving the quality of 21-deoxycortisol measurements across different laboratories. These programs distribute standardized samples to participating laboratories to evaluate their analytical performance. While detailed results from every participating laboratory are confidential, summary reports indicate that laboratories using LC-MS/MS generally exhibit better accuracy and precision.
The CDC's PT program for second-tier congenital adrenal hyperplasia testing includes 21-deoxycortisol and provides a framework for laboratories to benchmark their performance against established reference methods.
Data Presentation: A Comparative Summary
The following tables summarize the key performance characteristics of immunoassay and LC-MS/MS methods for 21-deoxycortisol measurement based on published literature.
Table 1: Comparison of Immunoassay and LC-MS/MS for Steroid Measurement
| Feature | Immunoassay | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity | Lower, prone to cross-reactivity with other steroids. | High, able to distinguish between structurally similar steroids. |
| Sensitivity | Generally lower than LC-MS/MS. | High, capable of detecting low concentrations of 21-deoxycortisol. |
| Accuracy | Can be compromised by interferences, leading to overestimation. | High, considered the reference method for accuracy. |
| Inter-laboratory Variation | Higher, due to differences in antibody specificity and assay design. | Lower, with better agreement between laboratories. |
| Multiplexing | Typically measures a single analyte. | Can simultaneously measure multiple steroids in a single run. |
Table 2: Representative Performance Data for LC-MS/MS Methods
| Parameter | Reported Value | Reference |
| Lower Limit of Quantitation (LLOQ) | 0.064 nmol/L | |
| Intra-day Precision (%CV) | 1.5% - 5.2% | |
| Inter-day Precision (%CV) | 2.4% - 8.7% | |
| Bias vs. Reference Material | < 6% | |
| Extraction Recovery | 83% - 96% |
Experimental Protocols
A detailed experimental protocol for the measurement of 21-deoxycortisol using LC-MS/MS is outlined below. This protocol is a synthesis of methodologies reported in the scientific literature.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 100 µL plasma sample, add an internal standard solution containing a stable isotope-labeled version of 21-deoxycortisol (e.g., d4-21-deoxycortisol).
-
Perform liquid-liquid extraction using a suitable organic solvent, such as a mixture of dichloromethane and tert-butylmethyl ether (1:2, v/v).
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a solution compatible with the LC-MS/MS system (e.g., methanol/water).
2. Liquid Chromatography
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.05% formic acid) and an organic solvent (e.g., methanol) is typically employed.
-
Flow Rate: A flow rate of around 0.4 mL/min is common.
-
Column Temperature: The column is often maintained at a constant temperature, for example, 45°C.
3. Tandem Mass Spectrometry
-
Ionization: Positive mode electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor-to-product ion transitions for both the native 21-deoxycortisol and its stable isotope-labeled internal standard.
-
Example MRM transition for 21-deoxycortisol: m/z 347.17 → 311.12
-
Mandatory Visualizations
The following diagrams illustrate the steroidogenesis pathway, a typical experimental workflow for 21-DOC measurement, and the logical relationship in method comparison.
Caption: Simplified steroidogenesis pathway highlighting the formation of 21-deoxycortisol.
Caption: General experimental workflow for LC-MS/MS measurement of 21-deoxycortisol.
Caption: Logical comparison of Immunoassay and LC-MS/MS methodologies.
References
A Head-to-Head Battle: LC-MS/MS versus Immunoassay for 21-Deoxycortisol Detection in Research and Drug Development
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunoassay techniques for the quantification of 21-deoxycortisol.
In the realm of steroid analysis, particularly for biomarkers like 21-deoxycortisol (21DF), the choice of analytical methodology is paramount to achieving accurate and reliable data. 21-deoxycortisol is a crucial steroid intermediate, and its precise measurement is vital for the diagnosis and management of congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency.[1][2][3] This guide provides an in-depth comparison of two prominent analytical platforms, LC-MS/MS and immunoassay, offering a clear perspective on their respective strengths and weaknesses, supported by experimental data.
The Contenders: A Tale of Two Technologies
Immunoassays , traditionally the workhorse of clinical laboratories, rely on the principle of antigen-antibody recognition. These methods, including radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), are known for their high throughput and ease of use. However, their specificity can be a significant limitation, especially when analyzing structurally similar steroid molecules. Cross-reactivity with other steroids can lead to overestimated concentrations, potentially impacting clinical decisions and research outcomes.[4][5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , on the other hand, has emerged as the gold standard for steroid analysis. This powerful technique combines the separation capabilities of liquid chromatography with the highly specific and sensitive detection of mass spectrometry. This dual-layered specificity allows for the precise quantification of target analytes, even in complex biological matrices, minimizing the risk of interferences from other structurally related compounds.
Performance Under the Microscope: A Quantitative Comparison
The superiority of LC-MS/MS in terms of analytical performance is evident from various studies. The tables below summarize key performance metrics for both methodologies.
Table 1: Performance Characteristics of LC-MS/MS for 21-Deoxycortisol Quantification
| Parameter | Reported Value | Reference |
| Lower Limit of Quantitation (LLOQ) | 0.064 nmol/L | |
| Linearity Range | 0.25–50 ng/mL | |
| Intraday Precision (CV%) | 1.5% - 5.2% | |
| Interday Precision (CV%) | 2.4% - 8.7% | |
| Bias | -9.2% to 12% | |
| Recovery | 83% - 96% |
Table 2: Performance Characteristics of Immunoassay (Radioimmunoassay) for 21-Deoxycortisol Quantification
| Parameter | Reported Value | Reference |
| Cross-reactivity with 17-hydroxyprogesterone | 1.6% | |
| Cross-reactivity with Cortisol | 0.6% | |
| Cross-reactivity with 11-deoxycortisol | 0.08% | |
| Cross-reactivity with Corticosterone | 0.25% |
Note: Direct comparative data for LLOQ, linearity, and precision for immunoassays specifically for 21-deoxycortisol are less commonly published in recent literature, as the field has largely transitioned to LC-MS/MS for this analyte.
Studies directly comparing the two methods have consistently shown that immunoassays tend to report higher concentrations of steroids, including 17-hydroxyprogesterone (a related steroid), by as much as 30-50% compared to LC-MS/MS. This discrepancy is largely attributed to the cross-reactivity of the antibodies used in immunoassays with other structurally similar steroids.
Experimental Protocols: A Glimpse into the Methodologies
The following sections provide a detailed overview of the typical experimental protocols for both LC-MS/MS and immunoassay for the detection of 21-deoxycortisol.
LC-MS/MS Methodology
A typical LC-MS/MS workflow for 21-deoxycortisol analysis involves several key steps:
-
Sample Preparation: Serum or plasma samples are the preferred matrices. An internal standard (e.g., a deuterated version of the analyte) is added to the sample. The steroids are then extracted from the biological matrix, often using a liquid-liquid extraction or solid-phase extraction. The extract is then evaporated and reconstituted in a solvent compatible with the LC system.
-
Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analytes are separated on a chromatographic column (e.g., a C18 column) based on their physicochemical properties. This step is crucial for separating 21-deoxycortisol from its isomers and other interfering substances.
-
Mass Spectrometric Detection: The separated analytes from the LC system are introduced into the mass spectrometer. The molecules are ionized, and the mass spectrometer selectively monitors for specific precursor-to-product ion transitions for 21-deoxycortisol and its internal standard. This highly specific detection method, known as multiple reaction monitoring (MRM), ensures accurate quantification.
Immunoassay (Radioimmunoassay) Methodology
A traditional radioimmunoassay for 21-deoxycortisol involves the following steps:
-
Sample Preparation: Similar to LC-MS/MS, the process begins with the extraction of steroids from the serum or plasma sample.
-
Chromatographic Separation (pre-assay): To improve specificity, a preliminary separation of 21-deoxycortisol from cross-reacting steroids is often performed using techniques like celite partition chromatography.
-
Competitive Binding: A known amount of radiolabeled 21-deoxycortisol (tracer) is mixed with the sample extract and a limited amount of a specific antibody against 21-deoxycortisol. The unlabeled 21-deoxycortisol in the sample competes with the radiolabeled tracer for binding to the antibody.
-
Separation and Detection: After an incubation period, the antibody-bound fraction is separated from the free fraction. The amount of radioactivity in the bound fraction is then measured. The concentration of 21-deoxycortisol in the sample is inversely proportional to the measured radioactivity.
Visualizing the Workflows and Rationale
To better illustrate the processes and the decision-making framework, the following diagrams are provided.
Caption: A streamlined workflow of the LC-MS/MS method for 21-deoxycortisol analysis.
Caption: The multi-step process of a radioimmunoassay for 21-deoxycortisol detection.
References
- 1. Congenital Adrenal Hyperplasia Caused by 21-Hydroxylase Deficiency - Pediatrics - MSD Manual Professional Edition [msdmanuals.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. 21-Hydroxylase-Deficient Congenital Adrenal Hyperplasia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Assay of steroids by liquid chromatography–tandem mass spectrometry in monitoring 21-hydroxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different sample preparation techniques for 21-Desoxycortisol
The accurate quantification of 21-deoxycortisol (21-DF), a crucial biomarker for diagnosing congenital adrenal hyperplasia (CAH), is highly dependent on the efficacy of the sample preparation technique employed.[1][2][3] This guide provides a comparative analysis of common sample preparation methods—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supported Liquid Extraction (SLE)—for the analysis of 21-Deoxycortisol, primarily in human plasma or serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Performance Metrics
The selection of an appropriate extraction method is critical for minimizing matrix effects, ensuring high recovery, and achieving the sensitivity required for clinical diagnostics. The following table summarizes quantitative performance data from published studies.
| Parameter | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) + Solid-Phase Extraction (SPE) | Supported Liquid Extraction (SLE) |
| Analyte Recovery | 84% - 97%[1] | Recovery assessed for the combined method[4] | 73.5% - 111.9% |
| Matrix Effect | Ion Suppression ≤ 8.6% | Ion suppression assessed for the combined method | Generally low; may show ion enhancement compared to PPT and LLE |
| Linearity Range | 0.25 - 50 ng/mL | 0.13 - 99.2 nmol/L | Not explicitly stated for 21-DF, but part of a multi-steroid panel |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | 0.13 nmol/L | 0.025 - 0.500 ng/mL (for a steroid panel including 21-DF) |
| Precision (%RSD) | < 13.6% (Intra- & Inter-day) | Imprecision assessed for the combined method | 8.1% - 18.1% |
Experimental Workflows
The following diagram illustrates the general workflows for the three primary sample preparation techniques discussed.
Caption: Comparative workflows of LLE, PPT+SPE, and SLE for 21-Deoxycortisol sample preparation.
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol
This method is based on the partitioning of 21-Deoxycortisol between an aqueous sample and an immiscible organic solvent.
-
Sample Preparation : To a 300 µL aliquot of a plasma sample (calibration standard, quality control, or test sample), add an internal standard (e.g., d4-cortisol).
-
Extraction : Add an extraction solvent mixture of dichloromethane and tert-butylmethyl ether (1:2, v/v). Other solvents like ethyl acetate have been used but may yield lower recovery.
-
Separation : Vortex the mixture vigorously to ensure thorough mixing and then centrifuge to separate the aqueous and organic layers.
-
Collection : Carefully transfer the organic layer (supernatant) to a clean tube.
-
Evaporation : Evaporate the organic solvent to complete dryness under a stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution : Reconstitute the dried residue in a specific volume (e.g., 75 µL) of methanol or mobile phase, centrifuge, and inject the clear solution into the LC-MS/MS system.
Protein Precipitation (PPT) followed by Solid-Phase Extraction (SPE)
This two-step method first removes the bulk of proteins and then uses an SPE cartridge to further purify and concentrate the analyte.
-
Protein Precipitation : Add an internal standard mix to 100 µL of serum. Add acetonitrile containing 0.1% formic acid, incubate for at least 10 minutes at room temperature, and then centrifuge (e.g., 10 minutes at 5000g).
-
SPE Cartridge Conditioning : Pre-equilibrate an SPE cartridge (e.g., Oasis HLB 1-cc) with 1 mL of methanol:isopropanol (95:5) followed by 1 mL of H₂O.
-
Sample Loading : Take 200 µL of the supernatant from the precipitation step, add 300 µL of H₂O, and load the mixture onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge sequentially with 1 mL of H₂O and 1 mL of methanol:H₂O (30:70) to remove polar interferences.
-
Elution : Elute the 21-Deoxycortisol and other steroids from the cartridge with 300 µL of an elution solvent like methanol:isopropanol (95:5).
-
Evaporation and Reconstitution : Dry the eluate under a stream of nitrogen gas at 40°C and reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
Supported Liquid Extraction (SLE) Protocol
SLE offers an alternative to traditional LLE, immobilizing the aqueous sample on a solid support and allowing for a clean extraction with an organic solvent, often in a high-throughput 96-well plate format.
-
Sample Preparation : Add a mixture of deuterated internal standards to 150 µL of serum or calibrator.
-
Loading : Mix the solution and load it onto an SLE+ cartridge or well (e.g., Isolute SLE+ 0.4 mL).
-
Adsorption : Allow the sample to adsorb onto the solid support for approximately 5 minutes.
-
Elution : Elute the steroids by adding an immiscible organic solvent, such as methylene chloride or ethyl acetate, in one or two aliquots (e.g., 2 x 0.9 mL).
-
Evaporation and Reconstitution : Collect the eluate, evaporate it to dryness under nitrogen, and reconstitute the residue in 150 µL of a methanol/water mixture (50/50, v/v) for analysis. This automated-friendly method can process a large number of samples in a short time.
Conclusion
Each sample preparation technique offers distinct advantages.
-
Liquid-Liquid Extraction (LLE) is a classic, cost-effective method that can provide high recovery and clean extracts when optimized. However, it can be labor-intensive, difficult to automate, and may involve incomplete phase separation.
-
Solid-Phase Extraction (SPE) , often preceded by protein precipitation, offers excellent cleanup, high concentration factors, and is amenable to automation. The primary drawbacks are higher cost per sample and the need for more extensive method development.
-
Supported Liquid Extraction (SLE) combines the mechanism of LLE with the convenience of SPE. It avoids issues like emulsion formation, provides clean extracts, and is highly suitable for high-throughput automation, making it an increasingly popular choice in clinical laboratories.
The optimal choice depends on the specific requirements of the laboratory, considering factors such as sample volume, required throughput, budget, and the desired level of sensitivity and cleanliness for the final extract. For high-throughput clinical settings, SLE presents a robust and efficient solution. For research applications with fewer samples, LLE or SPE may be perfectly suitable.
References
- 1. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis with Appropriate Isomeric Steroid Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Free Cortisol and Free 21-Deoxycortisol in the Clinical Evaluation of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating 21-Deoxycortisol as a High-Specificity Biomarker in Newborn Screening for Congenital Adrenal Hyperplasia
A Comparative Guide for Researchers and Drug Development Professionals
Newborn screening (NBS) for congenital adrenal hyperplasia (CAH) is a critical public health measure for preventing life-threatening salt-wasting crises in infants with 21-hydroxylase deficiency (21OHD), the most common form of CAH.[1][2][3] Historically, screening has relied on the measurement of 17-hydroxyprogesterone (17-OHP) by immunoassay.[4][5] However, this primary screening method is hampered by a high rate of false-positive results, particularly in preterm or stressed infants, leading to unnecessary anxiety for families and a burden on healthcare systems.
To enhance the accuracy of CAH screening, numerous programs have implemented a second-tier testing strategy using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach allows for the highly specific quantification of multiple steroids from the original dried blood spot (DBS) sample. Among the panel of steroids, 21-deoxycortisol (21-Deoxy) has emerged as a superior biomarker for 21OHD due to its high specificity. Unlike 17-OHP, 21-Deoxy is not significantly elevated in premature infants or in other forms of CAH, making it a more reliable indicator of 21OHD.
This guide provides an objective comparison of 21-Deoxycortisol and 17-OHP in the context of newborn screening, supported by experimental data and detailed methodologies.
Biochemical Basis for Specificity
In classical 21-hydroxylase deficiency, the enzymatic block in the adrenal cortex prevents the conversion of 17-OHP to 11-deoxycortisol. This leads to the accumulation of 17-OHP, which is then shunted into an alternative pathway where it is converted by the enzyme 11β-hydroxylase (CYP11B1) to 21-Deoxycortisol. This metabolic shunt is specific to 21OHD, hence the high diagnostic specificity of 21-Deoxy.
dot
Caption: Simplified steroidogenic pathway in 21-hydroxylase deficiency.
Performance Comparison of Screening Biomarkers
The implementation of 21-Deoxycortisol in a second-tier testing algorithm significantly improves the performance of newborn screening for CAH. It drastically reduces the number of false-positive results, thereby increasing the positive predictive value (PPV) of the screening program.
| Performance Metric | First-Tier Immunoassay (17-OHP only) | Second-Tier LC-MS/MS (including 21-Deoxy) | Data Source |
| False Positive Rate | High; PPV often <10% | Reduced by over 90% | General Literature |
| Positive Predictive Value (PPV) | 10.1% | 80% (with optimized protocol) | New Zealand Study |
| Positive Predictive Value (PPV) | 53% (previous protocol) | 65% (with 21-Deoxy) | Dutch Study |
| Referral Rate Reduction | Baseline | 97% reduction in false-positive referrals | New Zealand Study |
| Referral Rate | 7.7% (previous protocol) | 2.4% (with 21-Deoxy) | Dutch Study |
Note: Performance metrics can vary between different screening programs due to population differences and specific protocol cutoffs.
A study in Wisconsin demonstrated that a streamlined decision tree using only 21-Deoxycortisol (with a cutoff of 0.85 ng/mL) could yield a positive predictive value of 91.7%. Furthermore, while gestational age substantially impacts 17-OHP concentrations, its effect on 21-Deoxycortisol is less pronounced, which is a major advantage in screening premature infants.
Experimental Protocols
Screening Workflow
The most effective strategy is a two-tier approach. The first tier involves a high-throughput immunoassay for 17-OHP on all newborns. Samples with elevated 17-OHP are then subjected to a second-tier test on the same DBS using LC-MS/MS to quantify a panel of steroids, including 21-Deoxycortisol, 17-OHP, androstenedione, and cortisol.
dot
Caption: Two-tier newborn screening workflow for Congenital Adrenal Hyperplasia.
Methodology: Steroid Quantification by LC-MS/MS from Dried Blood Spots
This protocol is a representative summary based on common methodologies described in the literature.
-
Sample Preparation:
-
One or two 3.2-mm or 5-mm punches are taken from the dried blood spot specimen.
-
The punches are placed into a 96-well microtiter plate.
-
An extraction solution, typically methanol-based, containing isotopically labeled internal standards for each analyte (e.g., d8-17-OHP, d5-Androstenedione, d2-Cortisol), is added to each well.
-
The plate is agitated for 45-60 minutes at room temperature to elute the steroids from the filter paper.
-
-
Analyte Separation and Cleanup:
-
Following elution, the supernatant is separated from the filter paper, often by centrifugation.
-
The extract is dried down under a gentle stream of nitrogen or air.
-
The dried residue is reconstituted in a solution (e.g., 20:80 methanol/water mixture) compatible with the LC-MS/MS mobile phase.
-
-
LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system coupled to a triple quadrupole tandem mass spectrometer is used.
-
Chromatographic Separation: The reconstituted sample is injected into the LC system. A reverse-phase C18 column is commonly used to separate the steroids. A gradient elution with mobile phases (e.g., water with formic acid and methanol with formic acid) is employed to resolve the analytes and, crucially, to separate them from isomeric interferences. The total run time is typically under 7 minutes per sample.
-
Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each steroid and its corresponding internal standard. This provides high sensitivity and specificity.
-
-
Data Analysis and Quality Control:
-
Analyte concentrations are calculated by comparing the peak area ratio of the endogenous steroid to its labeled internal standard against a calibration curve.
-
Quality control materials at low, medium, and high concentrations are run with each batch to ensure the accuracy and precision of the assay. Intra- and inter-day precision coefficients of variance are typically below 15%.
-
Conclusion
The evidence strongly supports the integration of 21-Deoxycortisol measurement into newborn screening programs for congenital adrenal hyperplasia. As a second-tier test, it serves as a highly specific biomarker for 21-hydroxylase deficiency. Adopting a two-tier screening strategy that incorporates LC-MS/MS analysis of 21-Deoxycortisol significantly reduces false-positive rates, increases the positive predictive value, and minimizes the distress and costs associated with unnecessary recalls. This refined approach allows for more accurate and efficient identification of affected newborns, ensuring that they receive timely and life-saving treatment.
References
- 1. Evaluation of the first 15 months second tier testing for the screening on congenital adrenal hyperplasia (CAH) - Nederlandse Vereniging voor Endocrinologie [nve.nl]
- 2. Newborn Screening for Congenital Adrenal Hyperplasia: Review of Factors Affecting Screening Accuracy [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Congenital Adrenal Hyperplasia Newborn Screen, Blood Spot - Mayo Clinic Laboratories | Genetics and Genomics [genetics.testcatalog.org]
- 5. False positive rate in newborn screening for congenital adrenal hyperplasia (CAH)-ether extraction reveals two distinct reasons for elevated 17alpha-hydroxyprogesterone (17-OHP) values - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of 21-Deoxycortisol Across Analytical Platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 21-deoxycortisol, a crucial biomarker for certain endocrine disorders. We will delve into the performance characteristics and experimental protocols of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays, with a focus on providing supporting data for informed decision-making in a research and drug development context. The use of deuterated internal standards, such as 21-deoxycortisol-d4, is a common thread in mass spectrometry-based methods to ensure accuracy and precision.
Executive Summary
The quantification of 21-deoxycortisol is pivotal in the diagnosis and management of conditions like Congenital Adrenal Hyperplasia (CAH). While various analytical platforms are available, their performance and suitability differ significantly. LC-MS/MS has emerged as the preferred method due to its high specificity, sensitivity, and multiplexing capabilities, overcoming the limitations of traditional immunoassays which are prone to cross-reactivity.[1][2] GC-MS, while considered a gold standard for steroid profiling, involves a more complex workflow. This guide presents a cross-platform comparison to aid in the selection of the most appropriate analytical method.
Performance Comparison
The following tables summarize the quantitative performance data for 21-deoxycortisol analysis across different platforms, compiled from various studies.
Table 1: Performance Characteristics of LC-MS/MS Methods for 21-Deoxycortisol Analysis
| Parameter | Method 1 (UHPLC-MS/MS)[3][4] | Method 2 (LC-MS/MS)[1] | Method 3 (LC-MS/MS) |
| Linearity Range | 0.25–50 ng/mL | Not explicitly stated, but validated | 0–101 nmol/L |
| Correlation Coefficient (r) | > 0.99 | > 0.999 | r = 0.99 |
| Mean Extraction Recovery | 83%–96% | 88.7%–116.2% | Not explicitly stated |
| Intra-assay Precision (CV%) | < 13.6% | Not explicitly stated | < 10% (desirable) |
| Inter-assay Precision (CV%) | < 13.6% | Not explicitly stated | < 10% (desirable) |
| Bias | -9.2% to 12% | < 6% (compared to certified reference material) | 85%–115% (recovery) |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | Not explicitly stated | Meets clinical relevance |
| Internal Standard | Cortisol-d4 | Deuterated internal standards for 16 steroids | Isotopically matched internal standards |
Table 2: Comparison with Immunoassay and GC-MS Platforms
| Platform | Advantages | Disadvantages | Key Performance Notes for 21-Deoxycortisol |
| Immunoassay | High throughput, relatively low cost. | Prone to cross-reactivity with other steroids, leading to falsely elevated results. | Can significantly overestimate 21-deoxycortisol levels compared to LC-MS/MS. |
| GC-MS | High chromatographic resolution, considered a "gold standard" for steroid profiling. | Requires complex and time-consuming sample preparation (hydrolysis and derivatization), lower throughput. | While capable of measuring 21-deoxycortisol as part of a larger steroid panel, specific quantitative validation data is not as readily available in the literature as for LC-MS/MS. |
Experimental Workflows and Signaling Pathways
To visualize the analytical processes, the following diagrams illustrate the typical workflows for each platform.
Figure 1. LC-MS/MS Workflow for 21-Deoxycortisol Analysis
Figure 2. GC-MS Workflow for Steroid Profiling
Detailed Experimental Protocols
LC-MS/MS Method (Representative Protocol)
This protocol is a synthesis of methodologies reported in the literature.
-
Sample Preparation:
-
To 150 µL of serum or plasma, add an internal standard solution containing 21-deoxycortisol-d4.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether) or a solid-phase extraction.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a solution compatible with the LC mobile phase (e.g., 50:50 methanol:water).
-
-
Chromatographic Separation:
-
Utilize a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of two solvents, such as water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
The gradient program is optimized to ensure baseline separation of 21-deoxycortisol from other isomers and endogenous steroids.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The precursor-to-product ion transitions for 21-deoxycortisol (e.g., m/z 347.2 -> 121.1) and 21-deoxycortisol-d4 are monitored.
-
Optimize instrument parameters such as collision energy and declustering potential to maximize signal intensity.
-
GC-MS Method (General Protocol for Steroid Profiling)
This protocol outlines the general steps for steroid analysis by GC-MS.
-
Sample Preparation:
-
For urine samples, perform enzymatic hydrolysis to cleave glucuronide and sulfate conjugates.
-
Extract the steroids from the sample matrix.
-
Perform a two-step derivatization: oximation to protect keto groups, followed by silylation of hydroxyl groups to increase volatility.
-
-
Chromatographic Separation:
-
Use a capillary GC column with a non-polar stationary phase.
-
Employ a temperature gradient program to separate the derivatized steroids.
-
-
Mass Spectrometric Detection:
-
The mass spectrometer is typically operated in electron ionization (EI) mode.
-
Data can be acquired in full scan mode for profiling or selected ion monitoring (SIM) for targeted quantification.
-
Conclusion
For the quantitative analysis of 21-deoxycortisol, LC-MS/MS stands out as the most robust and widely adopted platform in research and clinical settings. Its superior specificity, sensitivity, and higher throughput compared to GC-MS, along with its ability to overcome the significant cross-reactivity issues of immunoassays, make it the method of choice. While GC-MS remains a powerful tool for comprehensive steroid profiling, the complexity of its sample preparation limits its routine use for single-analyte quantification. The use of a deuterated internal standard, such as 21-deoxycortisol-d4, is critical in mass spectrometry-based methods to ensure the highest level of accuracy and precision, which is paramount in drug development and clinical research. This guide provides the necessary comparative data and protocols to assist researchers in selecting and implementing the most suitable method for their specific needs.
References
- 1. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including 21-Deoxycortisol and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of 21-Desoxycortisol-d4 in Proficiency Testing: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of steroid hormones, the accuracy and reliability of quantitative assays are paramount. In the context of 21-Deoxycortisol (21-DOC) analysis, a critical biomarker for congenital adrenal hyperplasia (CAH), the choice of an appropriate internal standard is a crucial factor in achieving high-quality data. This guide provides a comparative overview of the performance characteristics of 21-Desoxycortisol-d4 as an internal standard, particularly in the framework of proficiency testing (PT), and contrasts it with other commonly used deuterated internal standards.
The Role of Deuterated Internal Standards in 21-Deoxycortisol Analysis
Stable isotope-labeled internal standards, such as this compound, are the preferred choice for quantitative LC-MS/MS analysis. Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior allow them to effectively compensate for variations in extraction recovery and matrix effects, leading to more accurate and precise quantification.
Comparative Performance of Internal Standards in Method Validation
Although PT reports do not offer a direct comparison, method validation studies for 21-DOC assays provide valuable insights into the performance of different internal standards. The following tables summarize key performance parameters from published LC-MS/MS methods utilizing either an isotopically matched internal standard (e.g., a deuterated form of 21-Deoxycortisol) or a structurally similar deuterated steroid (e.g., Cortisol-d4).
Table 1: Performance Characteristics of LC-MS/MS Methods for 21-Deoxycortisol Using Different Internal Standards
| Performance Parameter | Method using Isotopically Matched 21-Deoxycortisol-d8 | Method using Cortisol-d4 |
| Linearity Range | Not explicitly stated | 0.25–50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.36 ng/mL | 0.25 ng/mL |
| Intra-assay Precision (CV%) | Not explicitly stated | < 13.6% |
| Inter-assay Precision (CV%) | Not explicitly stated | < 13.6% |
| Mean Extraction Recovery | Not explicitly stated | 83%–96% |
| Bias | Not explicitly stated | -9.2% to 12% |
Table 2: Additional Performance Data from a Multi-Steroid Panel using 21-Deoxycortisol-d8
| Performance Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 0.36 ng/mL |
Note: Data for this compound specifically was not available in the reviewed literature, hence 21-Deoxycortisol-d8 is used as a representative for an isotopically matched standard.
The data indicates that methods employing either an isotopically matched internal standard or a structurally similar one like Cortisol-d4 can achieve excellent analytical performance, with low limits of quantification and good precision and accuracy. The choice between these internal standards may depend on factors such as commercial availability, cost, and the specific requirements of the multi-analyte panel.
Experimental Protocols
General LC-MS/MS Method for 21-Deoxycortisol Analysis
The following is a generalized experimental protocol based on common practices described in the literature for the analysis of 21-Deoxycortisol in serum or plasma.
1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):
-
To a 100 µL serum or plasma sample, add an appropriate amount of internal standard solution (e.g., this compound or Cortisol-d4).
-
Add a protein precipitation agent (e.g., acetonitrile or methanol) and vortex to mix.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Perform liquid-liquid extraction by adding an immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of dichloromethane and diethyl ether).
-
Vortex thoroughly and then centrifuge to separate the layers.
-
Transfer the organic layer containing the steroids to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 or similar reversed-phase column is typically used for steroid separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium acetate, is employed.
-
Flow Rate: Typical flow rates are in the range of 0.3-0.6 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 21-Deoxycortisol and the internal standard are monitored. For example, a common transition for 21-DOC is m/z 347.2 -> 109.1.
-
Visualizing Workflows
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict a typical proficiency testing workflow and an analytical workflow for 21-Deoxycortisol measurement.
Conclusion
References
- 1. Pilot proficiency testing study for second tier congenital adrenal hyperplasia newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdc.gov [cdc.gov]
- 3. cdc.gov [cdc.gov]
- 4. The Newborn Screening Quality Assurance Program at the Centers for Disease Control and Prevention: Thirty-five Year Experience Assuring Newborn Screening Laboratory Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Newborn Screening Quality Assurance Program | LQAP | CDC [cdc.gov]
Safety Operating Guide
Proper Disposal of 21-Desoxycortisol-d4: A Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel handling 21-Desoxycortisol-d4 must adhere to strict disposal protocols to ensure personnel safety and environmental protection. Due to its classification as a hazardous substance, improper disposal of this deuterated steroid analog can pose significant risks. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with general laboratory safety and hazardous waste management principles.
21-Desoxycortisol, the non-deuterated parent compound, is suspected of damaging fertility or the unborn child, may cause damage to organs through prolonged or repeated exposure, and is harmful to aquatic life with long-lasting effects.[1] The safety precautions and disposal procedures for 21-Desoxycortisol are directly applicable to its deuterated form, this compound, as the deuteration is unlikely to alter its fundamental hazardous properties. All waste containing this compound must be treated as hazardous waste.
Key Hazard Information
The following table summarizes the critical hazard information for 21-Deoxycortisol, which should be applied to this compound.
| Hazard Classification | Hazard Statement | Precautionary Statement Codes |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child | P203, P280, P318, P405, P501 |
| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure | P260, P319, P405, P501 |
This data is based on the Safety Data Sheet for 21-Deoxycortisol.[1]
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the mandatory steps for the safe disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling any waste containing this compound, at a minimum, wear:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles
-
A fully buttoned laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, etc.), absorbent pads, and weighing papers, in a dedicated and clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as solutions from experiments or rinsing solvents, in a separate, dedicated hazardous liquid waste container.
-
Ensure the container is compatible with the solvents used and is properly sealed to prevent leaks and evaporation. Do not mix with other waste streams unless compatibility has been verified.
-
3. Labeling of Hazardous Waste Containers:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound" and any solvents present.
-
The approximate concentration and quantity of the waste.
-
The date when the waste was first added to the container (accumulation start date).
-
The name and contact information of the generating researcher or laboratory.
-
4. Decontamination of Laboratory Equipment:
-
Reusable glassware and equipment that have come into contact with this compound must be decontaminated.
-
Triple-rinse the equipment with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.
-
Collect the rinsate (the solvent from rinsing) as hazardous liquid waste and add it to the designated liquid waste container.[2][3]
-
After the solvent rinse, the equipment can be washed with soap and water.
5. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, secure area within the laboratory, away from general laboratory traffic.
-
Ensure that incompatible waste types are segregated to prevent accidental reactions.
-
Keep containers closed at all times, except when adding waste.
6. Final Disposal:
-
Never dispose of this compound down the drain or in the regular trash.
-
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 21-Desoxycortisol-d4
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 21-Desoxycortisol-d4, a corticosteroid analog. Adherence to these procedural steps is critical for minimizing exposure risks and maintaining a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
21-Desoxycortisol is classified as a substance suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[1] It is also harmful to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to safety protocols is mandatory. The following personal protective equipment is essential for handling this compound.
| PPE Category | Required Equipment | Rationale |
| Eye Protection | Safety Goggles or Face Shield | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory Coat | Provides a barrier against spills and contamination. |
| Respiratory Protection | Dust Respirator or work in a certified chemical fume hood | Essential when handling the powdered form to prevent inhalation.[2][3] |
Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before handling any chemical.
Operational Plan for Handling and Use
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
-
Preparation : Before handling the compound, ensure that the designated workspace, preferably a certified chemical fume hood, is clean and uncluttered.[3] All necessary PPE must be worn correctly. An emergency eyewash station and safety shower must be readily accessible.
-
Weighing and Aliquoting : When weighing the powdered form of this compound, do so within a chemical fume hood to contain any airborne particles. Use appropriate tools and handle them carefully to avoid generating dust.
-
Solution Preparation : When dissolving the compound, add the solvent slowly and cap the container promptly to minimize vapors.
-
Experimental Use : Clearly label all containers with the chemical name, concentration, and date. When not in use, ensure all containers are securely sealed.
-
Decontamination : After use, decontaminate all surfaces and equipment. Reusable glassware should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous waste. Following the solvent rinse, wash glassware with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. Never dispose of this compound down the drain or in regular trash.
| Waste Type | Disposal Procedure | Key Considerations |
| Unused/Expired Powder | Collect in a dedicated, clearly labeled hazardous waste container. | Ensure the container is securely sealed to prevent dust generation. |
| Contaminated Labware (disposable) | Place in a designated hazardous waste container. | Do not mix with non-hazardous laboratory trash. |
| Liquid Waste (solutions) | Collect in a dedicated hazardous waste container for liquids. | Do not mix with other solvent waste streams unless compatibility has been verified. |
| Contaminated PPE | Dispose of in a designated hazardous waste container. | Segregate from regular lab waste. |
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) approved hazardous waste management program.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
